molecular formula C7H6BrFO B1526924 5-Bromo-2-fluoro-4-methylphenol CAS No. 1111096-04-8

5-Bromo-2-fluoro-4-methylphenol

Cat. No.: B1526924
CAS No.: 1111096-04-8
M. Wt: 205.02 g/mol
InChI Key: REASDODZSVTATN-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylphenol is a useful research compound. Its molecular formula is C7H6BrFO and its molecular weight is 205.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-fluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REASDODZSVTATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-fluoro-4-methylphenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern—featuring a hydroxyl, a methyl group, and two different halogens (bromine and fluorine)—provides multiple reactive sites and modulates the electronic properties of the phenolic ring. These characteristics make it an important intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the fluorine atom can enhance key properties of target molecules, such as metabolic stability and binding affinity, while the bromine atom offers a versatile handle for cross-coupling reactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this compound for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity and physical characteristics. This compound is unambiguously identified by its CAS number and its specific molecular structure.

IUPAC Name: this compound[2] CAS Number: 1111096-04-8[2][3][4][5][6][7] Molecular Formula: C₇H₆BrFO[2][4][5][6]

The arrangement of substituents on the phenol ring is critical to its reactivity. The hydroxyl group is assigned to position 1, leading to the fluorine at C2, the methyl group at C4, and the bromine at C5.

A This compound (Building Block) C Suzuki Coupling (Pd Catalyst, Base) A->C B R-B(OH)₂ (Boronic Acid) B->C D Advanced Intermediate C->D E Further Synthetic Steps (e.g., Etherification, Acylation) D->E F Complex Target Molecule (e.g., API Candidate) E->F

References

An In-Depth Technical Guide to the Structural Elucidation of 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-bromo-2-fluoro-4-methylphenol, a substituted aromatic compound of interest to researchers in medicinal chemistry and material science. This document moves beyond a simple recitation of analytical techniques, offering a detailed, experience-driven narrative on the logical progression of experiments, from initial synthesis to definitive spectroscopic characterization. We will delve into the "why" behind each methodological choice, ensuring a self-validating and robust analytical workflow. The protocols and data interpretations presented herein are grounded in established principles of organic chemistry and spectroscopy, supported by authoritative references.

Introduction: The Significance of Halogenated Phenols

Substituted phenols are pivotal structural motifs in a vast array of biologically active compounds and functional materials. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (PubChem CID: 54772399) presents a unique combination of substituents on a phenol core, making its unambiguous structural verification a critical first step in any research and development endeavor.[1] This guide will provide the necessary protocols and interpretative logic to confidently confirm its molecular architecture.

Synthesis and Purification: Establishing a Foundational Purity

The journey to structural elucidation begins with the synthesis of the target compound. A common and effective route to substituted phenols is through the ipso-hydroxylation of the corresponding arylboronic acid.[2] This approach is often favored for its mild reaction conditions and good functional group tolerance.

Experimental Protocol: Synthesis of this compound
  • Preparation of the Arylboronic Acid: The synthesis commences with the preparation of 5-bromo-2-fluoro-4-methylphenylboronic acid from a suitable precursor like 1-bromo-4-fluoro-2-methylbenzene. This is typically achieved via lithium-halogen exchange followed by quenching with a borate ester.

  • ipso-Hydroxylation: In a round-bottomed flask, the synthesized arylboronic acid (1 mmol) is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Oxidation: To this solution, an oxidizing agent, typically 30% aqueous hydrogen peroxide (H₂O₂), is added dropwise at room temperature.[2] The reaction is often stirred for several hours to ensure complete conversion.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Trustworthiness Checkpoint: The purity of the synthesized compound is paramount for accurate spectroscopic analysis. Thin-layer chromatography (TLC) should be used to monitor the reaction progress and the effectiveness of the purification. A single, well-defined spot on the TLC plate is a strong indicator of a pure compound.

Spectroscopic Analysis: The Core of Structure Elucidation

With a pure sample in hand, we proceed to the core of the elucidation process: the application of a suite of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Mass Spectrometry (MS): Determining the Molecular Mass

Mass spectrometry provides the molecular weight of the compound, offering the first crucial piece of evidence for its identity. For halogenated compounds, the isotopic pattern is particularly informative.

Expected Molecular Ion Peak: The molecular formula for this compound is C₇H₆BrFO.[1] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum is expected to show two molecular ion peaks of nearly equal intensity, separated by 2 Da. The calculated monoisotopic mass is approximately 203.9586 g/mol .[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC-MS system.

  • Analysis: The compound is separated from any residual impurities on the GC column and then ionized in the mass spectrometer, typically using electron ionization (EI).

  • Data Interpretation: The resulting mass spectrum is analyzed for the characteristic M and M+2 isotopic pattern of a monobrominated compound. Soft ionization techniques can also be employed to minimize fragmentation and enhance the molecular ion peak.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[4][5][6][7][8]

Expected Absorptions:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the phenol.[8]

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ indicate the C-H bonds of the aromatic ring.

  • C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H bonds of the methyl group.[7]

  • C=C Stretch (Aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

  • C-O Stretch: A strong absorption around 1200 cm⁻¹ is expected for the C-O bond of the phenol.

  • C-Br and C-F Stretches: These will appear in the fingerprint region (below 1300 cm⁻¹).

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet can be prepared.

  • Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular connectivity.[10][11][12][13][14]

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.[15]

Expected ¹H NMR Signals:

  • -OH Proton: A broad singlet, typically in the range of 5-8 ppm. Its chemical shift can be concentration and solvent dependent.

  • Aromatic Protons: Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (6.5-8.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the substituents.

  • -CH₃ Protons: A singlet around 2.2-2.5 ppm, corresponding to the three equivalent protons of the methyl group.

¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Signals:

  • Aromatic Carbons: Six distinct signals in the range of 110-160 ppm. The carbons directly attached to the electronegative oxygen, fluorine, and bromine atoms will have characteristic chemical shifts.

  • Methyl Carbon: A single signal in the aliphatic region, typically around 15-25 ppm.

Data Summary Table:

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity
~7.0-7.5s
~6.8-7.2s
~5.0-6.0br s
~2.3s

Note: The exact chemical shifts are predictive and will need to be confirmed by experimental data. The doublet 'd' for C-F is due to ¹JCF coupling.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] For this compound, we would expect to see weak long-range coupling between the two aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[13] This allows for the direct assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[12] HMBC is crucial for identifying quaternary carbons and piecing together the entire molecular structure. For instance, correlations from the methyl protons will confirm their attachment to the aromatic ring and their proximity to the bromine and hydrogen-substituted carbons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to build the final structure.

Structure Elucidation Workflow Diagram:

StructureElucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr NMR Workflow cluster_interpretation Data Interpretation & Final Structure Synthesis Synthesis via ipso-Hydroxylation Purification Column Chromatography Synthesis->Purification Purity Purity Check (TLC) Purification->Purity MS Mass Spectrometry (GC-MS) Purity->MS Molecular Formula IR Infrared Spectroscopy (FTIR) Purity->IR Functional Groups NMR NMR Spectroscopy Purity->NMR Connectivity Interpretation Combined Spectroscopic Data Analysis MS->Interpretation IR->Interpretation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC HMBC->Interpretation Structure Final Structure of This compound Interpretation->Structure

Caption: A logical workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of a novel or commercially sourced compound is a cornerstone of chemical research. By following a systematic and logical workflow that combines robust synthesis and purification with a multi-technique spectroscopic approach, researchers can confidently determine the structure of this compound. The integration of 1D and 2D NMR techniques is particularly crucial for providing an unambiguous assignment of the complete molecular architecture. This guide has provided the field-proven insights and detailed protocols necessary to achieve this goal with scientific integrity.

References

Spectroscopic Characterization of 5-Bromo-2-fluoro-4-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-fluoro-4-methylphenol, a substituted halogenated phenol, represents a class of compounds with significant interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its reactivity, biological activity, and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive means to achieve this. This technical guide offers a comprehensive analysis of the spectroscopic data for this compound, presenting a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. For researchers in drug development and related scientific fields, this guide serves as a practical reference for the structural verification and characterization of this and structurally similar molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound (CAS No. 1111096-04-8) incorporates several key features that give rise to a distinct spectroscopic fingerprint[1][2][3]:

  • An aromatic phenol ring.

  • A hydroxyl (-OH) group, conferring acidic properties and potential for hydrogen bonding.

  • A fluorine atom at position 2, which will induce characteristic splitting in NMR spectra.

  • A bromine atom at position 5, a heavy halogen that influences mass spectra and has a moderate effect on NMR chemical shifts.

  • A methyl (-CH₃) group at position 4, providing a distinct singlet in the ¹H NMR spectrum.

This unique combination of substituents dictates the electronic environment of each atom, leading to predictable and interpretable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for the acquisition of high-quality NMR spectra of this compound is outlined below. The causality behind each step is explained to ensure methodological robustness.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound. The precise mass is crucial for potential quantitative NMR (qNMR) applications.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its relative inertness and minimal spectral overlap, while DMSO-d₆ is excellent for observing exchangeable protons like the phenolic -OH.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

    • ¹H NMR: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery of all protons.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer acquisition time are necessary.

¹H NMR Spectroscopic Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the phenolic hydroxyl proton[4].

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OH5.0 - 6.0Broad Singlet-
H-3~ 7.1Doublet~ 9
H-6~ 7.3Doublet~ 6
-CH₃~ 2.2Singlet-

Interpretation:

  • Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and will appear as doublets due to coupling with the adjacent fluorine atom. The proton at position 3 will be coupled to the fluorine at position 2, and the proton at position 6 will also experience coupling to the fluorine.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are not coupled to any neighboring protons, thus they will appear as a sharp singlet.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by D₂O exchange, where the peak disappears.

¹³C NMR Spectroscopic Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will show seven distinct signals, one for each carbon atom. The chemical shifts are influenced by the electronegativity of the substituents and the presence of the fluorine atom will cause splitting of the signals for the carbons it is coupled to.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)
C-1 (-OH)~ 150 (d)Doublet
C-2 (-F)~ 155 (d)Doublet
C-3~ 120 (d)Doublet
C-4 (-CH₃)~ 130 (s)Singlet
C-5 (-Br)~ 115 (s)Singlet
C-6~ 125 (d)Doublet
-CH₃~ 20 (s)Singlet

Interpretation:

  • Carbons bonded to electronegative atoms (C-1, C-2, C-5): The carbons directly attached to the oxygen, fluorine, and bromine atoms will have their chemical shifts significantly influenced. The C-F and C-O carbons will be downfield due to the high electronegativity of F and O. The C-Br bond will also have a notable effect.

  • Carbon-Fluorine Coupling: The most significant feature will be the large one-bond coupling constant (¹JC-F) for C-2. Smaller two-bond (²JC-F) and three-bond (³JC-F) couplings will be observed for C-1/C-3 and C-4/C-6 respectively, resulting in doublet signals for these carbons.

  • Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

    • The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

IR Spectroscopic Data and Interpretation

The IR spectrum of this compound will display characteristic absorption bands for the O-H, C-H, C=C, C-O, C-F, and C-Br bonds.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 3000Medium
C=C stretch (aromatic)1500 - 1600Medium to Strong
C-O stretch (phenolic)1200 - 1260Strong
C-F stretch1100 - 1250Strong
C-Br stretch500 - 600Medium to Strong

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

  • Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the methyl C-H bonds.

  • Aromatic C=C Stretches: One or more medium to strong bands in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

  • C-O, C-F, and C-Br Stretches: Strong absorptions for the C-O and C-F stretches will be present in the fingerprint region, while the C-Br stretch will appear at a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically results in extensive fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectrometric Data and Interpretation

The mass spectrum of this compound will provide the molecular weight and characteristic fragmentation patterns. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) with nearly equal intensity.

m/z ValueProposed FragmentInterpretation
204/206[C₇H₆BrFO]⁺Molecular ion peak (M⁺)
189/191[C₆H₃BrFO]⁺Loss of a methyl radical (-CH₃)
125[C₇H₆FO]⁺Loss of a bromine radical (-Br)
108[C₆H₅FO]⁺Loss of a methyl radical from the [M-Br]⁺ fragment
95[C₆H₄F]⁺Loss of CO from the [M-Br]⁺ fragment

Interpretation:

  • Molecular Ion Peak: The presence of a pair of peaks at m/z 204 and 206 with roughly equal intensity is the definitive signature of a monobrominated compound and confirms the molecular weight of this compound.

  • Key Fragmentation Pathways: Common fragmentation pathways for halogenated phenols include the loss of the halogen atom and the loss of a methyl group. The stability of the resulting carbocations will dictate the relative abundance of the fragment ions.

Visualizing the Experimental Workflows

To further clarify the methodologies described, the following diagrams illustrate the general workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add TMS Standard B->C D Insert into Spectrometer C->D E Tune and Shim D->E F Acquire Spectrum (¹H, ¹³C) E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Integration & Peak Picking I->J

Caption: Workflow for NMR Data Acquisition and Processing.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare KBr Pellet or use ATR B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify Characteristic Absorption Bands C->D

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_interp Interpretation A Direct Infusion or GC/LC B Electron Ionization (EI) or Soft Ionization (ESI) A->B C Separate Ions by m/z B->C D Detect Ions C->D E Identify Molecular Ion D->E F Analyze Fragmentation Pattern E->F

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides an unambiguous confirmation of its chemical structure. The interplay of the hydroxyl, fluoro, bromo, and methyl substituents on the phenol scaffold results in a unique and highly informative set of spectroscopic data. This guide serves as a valuable resource for researchers, providing not only the interpreted data but also the underlying principles and experimental considerations necessary for the robust characterization of this and related compounds. The methodologies and interpretative strategies detailed herein are fundamental to the advancement of chemical research and drug development.

References

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-methylphenol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Identification and Physicochemical Properties

5-Bromo-2-fluoro-4-methylphenol is a halogenated and methylated phenol derivative. Its structure incorporates a bromine atom, a fluorine atom, and a methyl group on the phenol ring, making it a potentially valuable building block in medicinal chemistry and material science.

IUPAC Name: this compound[1] CAS Number: 1111096-04-8[1] Molecular Formula: C₇H₆BrFO[1] Molecular Weight: 205.02 g/mol [1]

A summary of its computed physicochemical properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP32.7PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count0PubChem[1]
Exact Mass203.95861 DaPubChem[1]
Topological Polar Surface Area20.2 ŲPubChem[1]
Heavy Atom Count10PubChem[1]

Section 2: The Significance of Fluorinated Phenols in Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The presence of a fluorine atom in a phenol ring, as seen in this compound, can modulate the acidity of the phenolic hydroxyl group, which in turn can affect its interaction with protein residues in enzyme active sites or receptors. This strategic placement of fluorine can lead to improved potency, selectivity, and pharmacokinetic properties of a drug molecule.

Section 3: A Proposed Synthetic Pathway

While a specific, documented synthesis for this compound was not found in the surveyed literature, a plausible synthetic route can be proposed based on established organic chemistry principles and synthetic methods for structurally similar compounds. A potential starting material for this synthesis is 2-fluoro-4-methylphenol. The synthesis would likely involve the electrophilic bromination of this precursor.

Proposed Experimental Protocol:
  • Dissolution: Dissolve 2-fluoro-4-methylphenol in a suitable inert solvent, such as dichloromethane or chloroform, in a reaction vessel protected from light.

  • Cooling: Cool the solution to a low temperature, typically between -10°C and 0°C, using an ice-salt bath or a cryocooler to control the exothermicity of the reaction and minimize the formation of side products.

  • Bromination: Slowly add a solution of bromine in the same solvent dropwise to the cooled solution of 2-fluoro-4-methylphenol with constant stirring. The rate of addition should be carefully controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a solution of a reducing agent, such as sodium thiosulfate, to consume any unreacted bromine.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, a dilute solution of sodium bicarbonate to remove any acidic byproducts, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by a suitable method, such as column chromatography or recrystallization, to yield the final product of high purity.

Below is a conceptual workflow of this proposed synthesis.

G start Start: 2-Fluoro-4-methylphenol dissolve Dissolve in inert solvent start->dissolve cool Cool to 0°C dissolve->cool brominate Slow addition of Bromine (Br2) cool->brominate monitor Monitor reaction (TLC/GC) brominate->monitor quench Quench with Na2S2O3 monitor->quench workup Aqueous work-up quench->workup dry Dry and concentrate workup->dry purify Purify (Chromatography/Recrystallization) dry->purify end_product End Product: this compound purify->end_product

Caption: Proposed synthetic workflow for this compound.

Section 4: Potential Applications and Research Interest

Given its structure, this compound holds potential as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The presence of three distinct functional handles—the hydroxyl, bromo, and fluoro groups—allows for a variety of subsequent chemical transformations.

  • Pharmaceutical Synthesis: The compound could serve as a key building block for the synthesis of novel therapeutic agents. The phenol moiety can be derivatized to form ethers or esters, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

  • Agrochemical Research: Similar to its role in pharmaceuticals, this compound could be used to develop new herbicides, fungicides, or insecticides, where the specific substitution pattern may confer desired biological activity and environmental properties.

  • Material Science: Halogenated phenols are also used in the synthesis of polymers and other advanced materials. The unique combination of substituents in this compound could be exploited to create materials with specific thermal, optical, or electronic properties.

References

An In-depth Technical Guide to the Physical Characteristics of 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical characteristics of the halogenated phenol, 5-Bromo-2-fluoro-4-methylphenol. As a niche chemical compound, its detailed experimental data is not widely available in public literature. Therefore, this document synthesizes available computed data for the target molecule, alongside experimental and calculated data for its close structural isomers. This approach offers valuable comparative insights and predictive understanding for researchers working with this and related compounds in medicinal chemistry and materials science.

The judicious application of brominated and fluorinated phenols is a cornerstone of modern drug discovery. The specific placement of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its unique substitution pattern, represents a potentially valuable building block for creating novel chemical entities with tailored pharmacological profiles. Understanding its fundamental physical properties is the first critical step in its successful application.

Molecular Identity and Structure

To prevent ambiguity, it is crucial to distinguish this compound from its isomers. The nomenclature and structural representation are foundational to any rigorous scientific investigation.

Target Compound: this compound

  • IUPAC Name: this compound

  • CAS Number: 1111096-04-8

  • Molecular Formula: C₇H₆BrFO

  • Molecular Weight: 205.02 g/mol [1]

  • Canonical SMILES: CC1=CC(=C(C=C1Br)O)F[1]

To visually represent the molecular architecture, the following DOT graph illustrates the connectivity of atoms in this compound.

Caption: Molecular structure of this compound.

Comparative Physicochemical Properties

PropertyThis compound (Target)4-Bromo-2-fluoro-5-methylphenol (Isomer)2-Bromo-5-fluoro-4-methylphenol (Isomer)
CAS Number 1111096-04-8550400-07-2[2][3][4][5]1268511-85-8[6]
Molecular Weight ( g/mol ) 205.02 (Computed)[1]205.02[2][3]205.02[6]
Appearance Not specifiedSolid[7]Not specified
Melting Point (°C) Data not availableData not availableData not available
Boiling Point (°C at 760 mmHg) Data not available229.023 (Calculated)[2]Data not available
Density (g/cm³) Data not available1.646 (Calculated)[2]Data not available
Flash Point (°C) Data not available92.31 (Calculated)[2]Data not available
XLogP3 2.7 (Computed)[1]2.7 (Computed)[3]2.6 (Computed)[6]
Topological Polar Surface Area (Ų) 20.2 (Computed)[1]20.2 (Computed)[3]20.2 (Computed)[6]

Expert Insights: The computed XLogP3 value of 2.7 for this compound suggests moderate lipophilicity, a key parameter influencing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The topological polar surface area (TPSA) of 20.2 Ų is relatively low, which often correlates with good cell membrane permeability. These computed values provide a strong starting point for designing experiments to evaluate its potential as a drug candidate.

Spectral Data Analysis: A Predictive Approach

While the raw spectral data for this compound is proprietary, ChemicalBook indicates the availability of ¹H NMR, ¹³C NMR, IR, and mass spectra.[8] Based on the molecular structure, we can predict the key features of these spectra, providing a framework for analysis when this data is acquired.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

  • Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts will be influenced by the electronic effects of the bromine, fluorine, hydroxyl, and methyl substituents.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group will likely appear in the upfield region (around 2.0-2.5 ppm).

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton is expected, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons: Seven distinct signals are anticipated for the seven carbon atoms in the molecule. The carbons directly attached to the electronegative bromine, fluorine, and oxygen atoms will be significantly shifted downfield. The carbon-fluorine coupling will result in splitting of the carbon signals, providing valuable structural information.

  • Methyl Carbon: A single peak in the upfield region will correspond to the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-F and C-Br Stretches: Absorptions corresponding to the carbon-fluorine and carbon-bromine bonds will be present in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), with two molecular ion peaks (M and M+2) of almost equal intensity.

Safety and Handling: An Isomer-Informed Perspective

No specific safety data sheet (SDS) is publicly available for this compound. However, safety information for the closely related isomer, 4-Bromo-2-fluoro-5-methylphenol, provides crucial guidance for handling.

Hazard Identification for 4-Bromo-2-fluoro-5-methylphenol:

  • GHS Pictograms: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H312: Harmful in contact with skin.[3]

    • H332: Harmful if inhaled.[3]

  • Precautionary Statements: Standard precautions for handling harmful chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.

Expert Recommendation: Given the structural similarities, it is prudent to treat this compound with the same level of caution as its isomer until specific toxicity data becomes available. Always consult a comprehensive and up-to-date SDS from the supplier before handling this compound.

Synthetic Considerations: A Potential Pathway

While a specific synthesis protocol for this compound was not found, a method for the synthesis of the related compound, 5-bromo-2-fluorophenol, has been described.[1] This procedure involves the ortho-lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a borate ester and subsequent oxidation. This synthetic strategy could potentially be adapted for the synthesis of this compound by starting with the appropriately substituted toluene derivative.

The following diagram outlines a generalized workflow for the synthesis of halogenated phenols, which can be conceptually applied to the target molecule.

Synthesis_Workflow Start Starting Material (e.g., Substituted Toluene) Step1 Ortho-metalation (e.g., with n-BuLi) Start->Step1 Introduction of directing group Step2 Borylation (e.g., with Triisopropyl borate) Step1->Step2 Formation of boronic ester Step3 Oxidation (e.g., with H2O2) Step2->Step3 Hydrolysis to phenol End Final Product (this compound) Step3->End

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol Validation: Any synthetic protocol should be self-validating. This means incorporating in-process controls and analytical checkpoints (e.g., TLC, LC-MS) to monitor the reaction's progress and the purity of intermediates. The final product must be rigorously characterized using the spectral methods outlined above (NMR, IR, MS) to confirm its identity and purity.

Conclusion

This compound is a chemical compound with significant potential in the fields of drug discovery and materials science. While a complete experimental dataset of its physical characteristics is not yet in the public domain, this guide provides a robust framework based on high-quality computed data and comparative analysis of its isomers. The predictive insights into its physicochemical properties, spectral signatures, and handling precautions offered herein are intended to empower researchers to approach their work with this molecule in an informed and scientifically rigorous manner. As more experimental data becomes available, it will be crucial to validate and refine the predictive models presented in this guide.

References

An In-Depth Technical Guide to the Purity and Characterization of 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for establishing the purity and confirming the identity of 5-Bromo-2-fluoro-4-methylphenol, a key intermediate in pharmaceutical and agrochemical synthesis. Addressing the needs of researchers and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind methodological choices. It details robust procedures for purification and outlines a multi-technique analytical approach for unambiguous characterization. The protocols herein are designed to be self-validating, ensuring the highest standards of scientific integrity and reproducibility.

Introduction

This compound is a substituted phenol whose structural complexity, featuring a bromine and a fluorine atom on the aromatic ring, makes it a valuable synthon for introducing specific functionalities into larger molecules. The precise location of these halogens is critical for the desired reactivity and biological activity of the final product. Consequently, ensuring the isomeric purity and overall quality of this intermediate is paramount. This guide provides the necessary protocols and scientific context to purify, characterize, and validate the quality of this compound with confidence.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target compound's properties is the foundation of any purification and characterization strategy.

Core Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These values are critical for selecting appropriate purification solvents and analytical conditions.

PropertyValueSource
Molecular Formula C₇H₆BrFO[1]
Molecular Weight 205.02 g/mol [1]
CAS Number 1111096-04-8[1]
Appearance Expected to be a solid at room temperature.Inferred from related compounds[2]
XLogP3 2.7[1]
Anticipated Impurity Profile

The purity of the final product is intrinsically linked to the synthetic route employed. A common synthetic pathway to substituted phenols involves the oxidation of a corresponding boronic acid precursor. Based on this, the following impurities should be considered:

  • Starting Materials: Unreacted precursors such as 1-bromo-4-fluorobenzene or the boronic acid intermediate can be present.

  • Regioisomers: The directing effects of the substituents on the starting aromatic ring can lead to the formation of other positional isomers, such as 4-Bromo-2-fluoro-5-methylphenol or 2-Bromo-5-fluoro-4-methylphenol.[3][4] These are often the most challenging impurities to remove due to their similar physical properties.

  • Over-brominated Species: If harsh brominating conditions are used in any synthetic step, di-brominated byproducts may form.

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., tetrahydrofuran, diethyl ether, hexanes) may be retained in the final product.[5]

Purification Strategies: From Crude to High-Purity Material

The choice of purification method is dictated by the nature and quantity of the impurities present. For this compound, a combination of chromatography and recrystallization is often most effective.

Logic of Method Selection

The workflow for purification and subsequent analysis is a sequential process designed to efficiently remove impurities and confirm the material's quality at each stage.

G cluster_purification Purification Phase cluster_analysis Analysis & QC Phase crude Crude Synthetic Product column Silica Gel Column Chromatography crude->column Primary Purification (Removes polar & non-polar impurities) recrystal Recrystallization column->recrystal Final Polishing (Removes trace impurities & isomers) hplc HPLC Purity Check recrystal->hplc hplc->column If Purity < 99.5% nmr_ms Structural Confirmation (NMR, MS) hplc->nmr_ms If Purity ≥ 99.5% final High-Purity Material (>99.5%) nmr_ms->final

Caption: Purification and Quality Control Workflow.

Protocol 1: Silica Gel Column Chromatography

This technique is highly effective for separating compounds based on polarity. For halogenated phenols, silica gel provides good resolving power. A typical procedure involves using a gradient of ethyl acetate in a non-polar solvent like hexanes or isohexane.[5]

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with light pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Monitor the separation of components using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 20%). This will help elute the target compound while retaining more polar impurities.[5]

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Comprehensive Characterization & Purity Assessment

A single analytical technique is insufficient to confirm both the identity and purity of a compound. A suite of orthogonal methods is required for a complete and trustworthy characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds. A reverse-phase method is typically suitable for phenolic compounds.

Rationale for Method Design: A C18 column is a robust choice for separating phenolic compounds and their isomers.[6] The use of a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity for positional isomers of halogenated compounds due to specific dipole-dipole and pi-pi interactions.[7] A gradient elution with acetonitrile and water (often acidified with formic or phosphoric acid to ensure the phenol is in its protonated state) provides excellent resolution.[6]

Illustrative HPLC Parameters:

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for separation of moderately polar organic molecules.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of the phenolic hydroxyl group.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 20 minutesEnsures elution of all components from early-eluting polar impurities to the later-eluting target compound.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Detection UV at 274 nmPhenols exhibit strong UV absorbance; this wavelength is often used for detection.[8]
Injection Volume 10 µLStandard volume for analytical HPLC.[9]

Data Interpretation: A pure sample should yield a single major peak. The area percentage of this peak is used to quantify purity. Any other peaks represent impurities. For regulatory purposes, impurities should be identified and quantified, with a limit of detection (LOD) often in the range of 0.03–0.05 µg/mL.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

¹H NMR Spectroscopy:

  • Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-8.0 ppm). One will appear as a singlet (or a narrow doublet due to long-range coupling), and the other will be a doublet due to coupling with the fluorine atom.

  • Methyl Protons: A singlet corresponding to the three methyl protons will be observed, typically in the 2.0-2.5 ppm range.[11]

  • Hydroxyl Proton: A broad singlet for the phenolic -OH group will be present, the chemical shift of which is concentration and solvent-dependent.[11]

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Seven distinct signals are expected. The carbon atoms bonded to fluorine and bromine will show characteristic chemical shifts and coupling constants (J-coupling) with the respective halogen. The carbon attached to fluorine will appear as a doublet with a large coupling constant. The chemical shift range for aromatic carbons is typically 100-170 ppm.[11][12]

  • Methyl Carbon: A single signal in the aliphatic region (typically 15-25 ppm) is expected for the methyl carbon.[11]

Sample ¹³C NMR Chemical Shift Predictions:

Carbon PositionExpected Chemical Shift (ppm)Notes
C-OH~150-155 (d)Doublet due to coupling with Fluorine.
C-F~155-160 (d, ¹JCF ≈ 240 Hz)Large one-bond C-F coupling constant is characteristic.
C-H (ortho to -OH)~115-120 (d)Doublet due to coupling with Fluorine.
C-CH₃~130-135
C-Br~110-115
C-H (ortho to -Br)~130-135
-CH₃~20Aliphatic region.

(Note: These are approximate values and can vary based on solvent and experimental conditions.)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

Expected Observations:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, two peaks of nearly equal intensity will be seen at m/z values corresponding to [C₇H₆⁷⁹BrFO]⁺ and [C₇H₆⁸¹BrFO]⁺.

  • High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₇H₆BrFO). The calculated exact mass is 203.95861 Da.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch (Phenolic) 3200 - 3600Broad
C-H Stretch (Aromatic) 3000 - 3100Sharp, medium
C-H Stretch (Aliphatic) 2850 - 3000Sharp, medium
C=C Stretch (Aromatic) 1450 - 1600Multiple sharp bands
C-F Stretch 1100 - 1300Strong, sharp
C-Br Stretch 500 - 650Medium to strong

Summary and Final Quality Statement

The qualification of this compound for use in research and development, particularly in GMP-regulated environments, requires a systematic and multi-faceted approach. The combination of chromatographic purification followed by a suite of orthogonal analytical techniques—HPLC for purity, NMR for structure, MS for molecular weight, and FT-IR for functional group identity—provides a robust and self-validating system. A batch of this compound can be released with high confidence when it meets pre-defined specifications, such as >99.5% purity by HPLC, and when its spectral data are fully consistent with the assigned structure.

References

Unlocking the Potential of 5-Bromo-2-fluoro-4-methylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Untapped Opportunity

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The compound 5-Bromo-2-fluoro-4-methylphenol emerges as a molecule of significant interest, embodying a unique convergence of chemical functionalities. The presence of a hydroxyl group, a methyl substituent, and two distinct halogens—bromine and fluorine—on a phenolic ring suggests a rich and multifaceted reactivity profile. This guide serves as an in-depth exploration of the potential research avenues for this compound, offering a scientifically grounded framework for its synthesis, characterization, and application. For researchers, scientists, and drug development professionals, this compound represents not just a novel chemical entity, but a gateway to new discoveries in therapeutics and advanced materials. The fluorination of pharmaceuticals is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability, while bromination often imparts potent biological activities.[1][2]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.

PropertyValue
Molecular Formula C₇H₆BrFO
Molecular Weight 205.02 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like dichloromethane, chloroform, and methanol

Synthesis of this compound:

Step 1: Electrophilic Fluorination of p-Cresol

The initial step involves the regioselective fluorination of p-cresol at the ortho-position to the hydroxyl group. This can be achieved using an electrophilic fluorinating agent.

  • Protocol:

    • To a solution of 4-methylphenol (1 mmol) in 10 mL of acetonitrile, add a suitable electrophilic fluorinating agent (1.1 mmol), such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[4]

    • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product, 2-fluoro-4-methylphenol, by column chromatography on silica gel.

Step 2: Electrophilic Bromination of 2-Fluoro-4-methylphenol

The second step is the bromination of the synthesized 2-fluoro-4-methylphenol. The hydroxyl and fluoro groups will direct the incoming electrophile (bromine) to the position ortho to the hydroxyl group and meta to the fluorine, which is the desired C5 position.

  • Protocol:

    • Dissolve 2-fluoro-4-methylphenol (1 mmol) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask protected from light.[5]

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add a solution of bromine (1 mmol) in the same solvent dropwise to the reaction mixture with constant stirring.[6]

    • Maintain the reaction at a low temperature and monitor by TLC.

    • Once the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

    • Dry the organic layer, filter, and evaporate the solvent to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Potential Research Area 1: Anticancer Drug Discovery

The presence of both bromine and fluorine on a phenolic scaffold makes this compound a compelling candidate for anticancer drug discovery. Halogenated phenols have demonstrated significant cytotoxic activity against various cancer cell lines.[7]

Proposed Research Workflow:

References

Methodological & Application

A Senior Application Scientist's Guide to the Regiocontrolled Synthesis of 5-Bromo-2-fluoro-4-methylphenol: A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Bromo-2-fluoro-4-methylphenol Derivatives

Abstract: this compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, a reactive bromine atom, and the metabolic stability often conferred by fluorine, makes it a valuable scaffold for developing novel therapeutic agents.[1] This application note provides a detailed, field-proven protocol for the multi-step, regiocontrolled synthesis of this target molecule. We will move beyond simple procedural lists to explain the critical scientific reasoning—the "why"—behind each strategic choice, ensuring both reproducibility and a deeper understanding of the underlying organic chemistry.

Strategic Overview & Mechanistic Rationale

The synthesis of this compound presents a classic challenge in regioselectivity. A naive approach involving direct electrophilic bromination of the readily available precursor, 2-fluoro-4-methylphenol, is synthetically unviable for achieving the desired isomer.

The Challenge of Direct Bromination

In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile. Let's analyze the directing effects in 2-fluoro-4-methylphenol:

  • Hydroxyl (-OH): A powerful activating group and a strong ortho, para-director.

  • Methyl (-CH₃): An activating group and an ortho, para-director.

  • Fluorine (-F): A deactivating group (due to its strong inductive effect) but an ortho, para-director (due to resonance).[1][2]

The cumulative effect of these groups strongly activates the C6 position (ortho to the hydroxyl group) and, to a lesser extent, the C3 position. The target C5 position is meta to the powerful hydroxyl director and is therefore electronically disfavored for electrophilic attack. Direct bromination would overwhelmingly yield the 6-bromo isomer, leading to a complex mixture that is difficult to separate and results in a very low yield of the desired product.

A Regiocontrolled Multi-Step Approach

To overcome this, we employ a robust multi-step synthesis that leverages the powerful and reliable directing effect of a temporary functional group. The chosen strategy ensures the bromine atom is installed at the correct position before the final phenol is revealed. This approach hinges on the Sandmeyer reaction, a cornerstone of aromatic synthesis for converting an amino group into a wide variety of functionalities, including the required hydroxyl group.

The overall synthetic workflow is visualized below:

Synthesis_Workflow cluster_0 Part 1: Protection & Bromination cluster_1 Part 2: Deprotection & Diazotization cluster_2 Part 3: Hydrolysis to Final Product A 2-Fluoro-4-methylaniline (Starting Material) B N-(2-fluoro-4-methylphenyl)acetamide (Protected Aniline) A->B Acetic Anhydride Pyridine C N-(5-bromo-2-fluoro-4-methylphenyl)acetamide (Brominated Intermediate) B->C N-Bromosuccinimide (NBS) Acetonitrile D 5-Bromo-2-fluoro-4-methylaniline (Deprotected Amine) C->D aq. HCl Heat E 5-Bromo-2-fluoro-4-methylbenzenediazonium Salt (Diazonium Intermediate) D->E NaNO₂, aq. H₂SO₄ 0-5 °C F This compound (Target Molecule) E->F H₂O, H₂SO₄ Heat Validation_Workflow Start Purified Product NMR ¹H and ¹³C NMR Spectroscopy (Structure Confirmation) Start->NMR MS Mass Spectrometry (MS) (Molecular Weight Verification) Start->MS HPLC HPLC Analysis (Purity Assessment) Start->HPLC

References

5-Bromo-2-fluoro-4-methylphenol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic rings is paramount for the construction of complex molecular architectures with desired physicochemical and biological properties. 5-Bromo-2-fluoro-4-methylphenol has emerged as a highly valuable and versatile building block, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, a readily functionalizable bromine atom, and a fluorine atom that can modulate electronic properties and metabolic stability, offers a powerful platform for molecular diversification. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and field-proven protocols for key transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₇H₆BrFO--INVALID-LINK--
Molecular Weight 205.02 g/mol --INVALID-LINK--
Appearance Off-white to light brown solidSupplier Data
Melting Point Not reported
Boiling Point Not reported
pKa Not reported

Spectroscopic Data: While specific, publicly available spectra for this compound are not readily found in the literature, the expected NMR and IR data can be predicted based on its structure and comparison to analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will exhibit coupling to each other and potentially to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to bromine, fluorine, and oxygen will show characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹, and various C-H and C-C stretching and bending vibrations in the aromatic and aliphatic regions.

Key Synthetic Applications

This compound is a trifunctional molecule, offering three primary sites for chemical modification: the hydroxyl group, the bromine atom, and the aromatic ring itself. The strategic and selective manipulation of these functional groups is key to its utility.

Figure 1: Key synthetic transformations of this compound.

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group provides a straightforward entry point for the introduction of various alkyl and aryl groups through etherification. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the deprotonation of the phenol to form a more nucleophilic phenoxide, followed by reaction with an alkyl halide.[1][2]

Causality Behind Experimental Choices: The choice of base is critical to ensure complete deprotonation of the phenol without promoting side reactions of the alkyl halide. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the Sₙ2 reaction.[3]

Protocol 1: General Procedure for Williamson Ether Synthesis

Williamson_Ether_Synthesis start Start reagents Combine this compound, Alkyl Halide, and Base in Solvent start->reagents reaction Heat Reaction Mixture (e.g., 60-80 °C) reagents->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolated Ether Product purification->product

Figure 2: Workflow for Williamson Ether Synthesis.

Materials:

ReagentAmount (1 mmol scale)Molar Eq.
This compound205 mg1.0
Alkyl Halide (e.g., Ethyl Bromide)1.1 mmol1.1
Potassium Carbonate (K₂CO₃)276 mg2.0
Dimethylformamide (DMF)5 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add the alkyl halide (1.1 equiv) to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier method for constructing C-C bonds.[4][5] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.

Causality Behind Experimental Choices: The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.[6] For aryl bromides, common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos). An inorganic base is required to facilitate the transmetalation step.[5] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Coupling start Start setup Combine this compound, Boronic Acid, and Base start->setup inert Degas and Purge with Inert Gas setup->inert catalyst Add Palladium Catalyst and Solvent inert->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) catalyst->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Figure 3: Workflow for Suzuki-Miyaura Coupling.

Materials:

ReagentAmount (1 mmol scale)Molar Eq.
This compound205 mg1.0
Arylboronic Acid1.2 mmol1.2
Pd(PPh₃)₄58 mg0.05
Potassium Carbonate (K₂CO₃)276 mg2.0
1,4-Dioxane4 mL-
Water1 mL-

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[7] This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines.[8]

Causality Behind Experimental Choices: The choice of ligand is crucial in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often providing the best results.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are preferred.[1]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig start Start setup Combine Palladium Precatalyst, Ligand, and Base start->setup inert Purge with Inert Gas setup->inert reagents Add this compound, Amine, and Solvent inert->reagents reaction Heat Reaction Mixture (e.g., 100-110 °C) reagents->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring workup Filter through Celite and Concentrate monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolated Arylamine Product purification->product

Figure 4: Workflow for Buchwald-Hartwig Amination.

Materials:

ReagentAmount (1 mmol scale)Molar Eq.
This compound205 mg1.0
Amine (e.g., Morpholine)1.2 mmol1.2
Pd₂(dba)₃18 mg0.02
XPhos38 mg0.08
Sodium tert-Butoxide (NaOtBu)135 mg1.4
Toluene5 mL-

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

While the provided protocols offer robust starting points, optimization may be necessary for specific substrates.

IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst, suboptimal temperature, inappropriate base or solvent.Screen different palladium precatalysts and ligands. Vary the reaction temperature. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). Use anhydrous, degassed solvents.
Side Reactions Homocoupling of the boronic acid (Suzuki), β-hydride elimination (Buchwald-Hartwig).Ensure rigorous exclusion of oxygen. Use a less sterically hindered phosphine ligand.
Incomplete Conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature. Consider using microwave irradiation to accelerate the reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for selective and strategic modifications through well-established synthetic methodologies, including Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in the creation of novel and complex molecules.

References

The Strategic Utility of 5-Bromo-2-fluoro-4-methylphenol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 5-Bromo-2-fluoro-4-methylphenol has emerged as a key intermediate, offering a unique combination of reactive sites and modulatory substituents that are highly advantageous in medicinal chemistry. Its trifunctionalized aromatic core, featuring a nucleophilic hydroxyl group, a versatile bromine atom for cross-coupling reactions, and a fluorine atom to enhance pharmacological properties, provides a robust scaffold for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibition.

The strategic incorporation of fluorine is a well-established method for optimizing drug candidates, often improving metabolic stability, binding affinity, and bioavailability.[1][2][3] The presence of the bromine atom serves as a convenient handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.

This guide provides an in-depth look at the application of this compound in the synthesis of potent kinase inhibitors, complete with detailed protocols and an exploration of the causality behind the experimental choices.

Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer. As a result, kinase inhibitors have become a major class of targeted therapeutics.[6] The substituted phenol motif is a common feature in many kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding site of the kinase. This compound is an ideal starting material for the synthesis of such inhibitors.

A prime example of its application is in the synthesis of novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] The inhibition of VEGFR2 is a clinically validated strategy for cancer therapy.

The general workflow for utilizing this compound in the synthesis of a VEGFR2 inhibitor is outlined below.

workflow cluster_synthesis Synthesis of Bioactive Molecule cluster_evaluation Biological Evaluation A This compound B Etherification (Williamson Synthesis) A->B C Introduction of Heterocyclic Moiety B->C D Suzuki-Miyaura Coupling C->D E Introduction of Aryl or Heteroaryl Group D->E F Final Kinase Inhibitor E->F G In vitro Kinase Assay F->G H Cell-based Proliferation Assay G->H I In vivo Efficacy Studies H->I reaction1 A This compound plus + A->plus B 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine arrow -> K2CO3, DMF, 80°C B->arrow C Resulting Ether Product plus->B arrow->C reaction2 A Ether Product from Protocol 1 plus + A->plus B Arylboronic Acid arrow -> Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C B->arrow C Final Kinase Inhibitor plus->B arrow->C

References

Suzuki Coupling Reactions with 5-Bromo-2-fluoro-4-methylphenol: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 5-Bromo-2-fluoro-4-methylphenol. This fluorinated phenolic compound is a valuable building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its unique electronic and steric properties, however, present specific challenges that require careful optimization of reaction conditions. This document offers field-proven insights into the reaction mechanism, catalyst selection, and experimental setup, designed to enable researchers, scientists, and drug development professionals to achieve high-yield, reproducible outcomes.

Introduction: The Strategic Importance of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds, particularly in the formation of biaryl and styrenyl compounds.[1][2] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate offers broad functional group tolerance and generally mild reaction conditions.[3][4]

The substrate at the heart of this guide, this compound, is a highly strategic building block. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5][6] The phenolic hydroxyl group provides a handle for further functionalization or can play a crucial role in molecular recognition, while the methyl group influences steric and electronic properties. Derivatives of this scaffold are integral to the development of novel therapeutics, agrochemicals, and advanced materials.[5][6]

However, the electronic properties of this substrate—namely the electron-donating effects of the hydroxyl and methyl groups—can render the C-Br bond less reactive towards oxidative addition, a critical step in the catalytic cycle.[7][8] Furthermore, the presence of an unprotected, acidic phenol requires careful selection of a base to avoid side reactions. This guide addresses these specific challenges, providing a robust framework for optimization and success.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step, particularly for electron-rich aryl bromides.[1][7] The result is a Pd(II) complex.

  • Transmetalation : The organoboron reagent (R'-B(OR)₂) is activated by a base (e.g., K₂CO₃, K₃PO₄), forming a more nucleophilic boronate species [R'-B(OR)₂(OH)]⁻.[10] This species then transfers its organic group (R') to the palladium center, displacing the halide and forming an R-Pd(II)-R' complex.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(R') transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Product) reductive_elimination->product reagents Ar-Br (this compound) reagents->oxidative_addition boronic R'-B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The quantities can be scaled as needed.

Materials & Equipment:

  • Reactants: this compound, Arylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand.

  • Ligand (if using Pd(OAc)₂): SPhos, XantPhos, or Triphenylphosphine [PPh₃]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), anhydrous powder.

  • Solvents: 1,4-Dioxane (anhydrous) and Degassed Water.

  • Glassware: Round-bottom flask or reaction vial, condenser, magnetic stir bar.

  • Atmosphere Control: Source of inert gas (Argon or Nitrogen), Schlenk line or balloon setup.

  • Workup: Separatory funnel, Ethyl acetate (EtOAc), Brine, Magnesium sulfate (MgSO₄).

  • Purification: Flash chromatography system, Silica gel, Hexanes, Ethyl acetate.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[1]

    • Add the palladium catalyst. If using a pre-catalyst like Pd(PPh₃)₄, add 3-5 mol %. If using a palladium source like Pd(OAc)₂ (2-4 mol %), add the appropriate phosphine ligand (e.g., SPhos, 4-8 mol %).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed from the reaction vessel. Maintaining an inert atmosphere is critical for catalyst stability.

  • Solvent Addition:

    • Using syringes, add anhydrous 1,4-dioxane and degassed water to the flask to create a 4:1 or 5:1 solvent mixture. The solution should be sufficiently dilute (e.g., 0.1 M with respect to the limiting reagent).

    • The mixture is often sparged with argon for an additional 10-15 minutes to ensure it is thoroughly deoxygenated.[3]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Allow the reaction to stir vigorously overnight (12-18 hours).

  • Monitoring Progress:

    • To check for completion, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate or analyze by LC-MS to confirm the consumption of the starting material.

  • Workup Procedure:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Flame-Dried Flask (Ar-Br, Boronic Acid, Base, Catalyst) B 2. Purge with Inert Gas (Ar/N₂) A->B C 3. Add Degassed Solvents (Dioxane/H₂O) B->C D 4. Heat Reaction (90-100 °C, 12-18h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench (H₂O) E->F Reaction Complete G 7. Extract with Organic Solvent (EtOAc) F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Step-by-step experimental workflow for Suzuki coupling.

Parameter Optimization: A Guide for Success

The success of the Suzuki coupling with this compound hinges on the judicious selection of catalyst, ligand, base, and solvent. The following table summarizes key parameters and provides expert recommendations.

ParameterOptionsKey Considerations & Rationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type precatalysts[7]Pd(PPh₃)₄: A reliable Pd(0) source, used directly. Pd(OAc)₂/Pd₂(dba)₃: Pd(II) sources that are reduced in situ to Pd(0). Require an external phosphine ligand. Often more air-stable and cost-effective.
Ligand Bulky, Electron-Rich Phosphines: • SPhos • XantPhos • PCy₃ • P(t-Bu)₃The electron-donating phenol and methyl groups deactivate the C-Br bond. Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step and promote reductive elimination.[7][8] This is the most critical parameter to screen for this substrate class.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFK₃PO₄ & Cs₂CO₃: Stronger bases that are often effective for less reactive aryl halides. K₂CO₃: A standard, milder base suitable for many couplings. Crucial Point: The base must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions with the acidic phenol. Anhydrous powdered bases are recommended.
Solvent System Dioxane/H₂O, Toluene/H₂O, DME/H₂O, THF/H₂OA biphasic system is typical. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the activation of the boronic acid.[1] Dioxane is a common and effective choice. All organic solvents must be degassed.
Temperature 80 - 110 °CElevated temperatures are generally required to drive the reaction to completion, especially for a deactivated substrate. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields for challenging bromophenols.[11]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for synthesizing high-value chemical entities. Success with this specific substrate is not automatic and relies on a rational approach to experimental design. The key to overcoming the inherent challenge of its electron-rich nature lies in the selection of a suitable palladium catalyst paired with a bulky, electron-rich phosphine ligand. By following the detailed protocols and optimization guidelines presented in this document, researchers can confidently and reproducibly synthesize a wide array of novel biaryl compounds, accelerating discovery in drug development and materials science.

References

Buchwald-Hartwig amination of 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Palladium-Catalyzed C-N Cross-Coupling of 5-Bromo-2-fluoro-4-methylphenol, a key transformation for the synthesis of complex molecular architectures in pharmaceutical and materials science discovery.

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This application note provides a comprehensive guide to the specific amination of this compound, a substrate featuring a reactive phenolic hydroxyl group and a sterically demanding substitution pattern. We will delve into the mechanistic underpinnings of the reaction, justify the selection of critical reagents, provide a detailed experimental protocol, and offer a robust troubleshooting guide. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of high-value arylamine derivatives.

Scientific Background & Mechanistic Insights

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms an aryl-nitrogen bond from an aryl halide (or pseudohalide) and an amine.[2] The reaction's power lies in its broad functional group tolerance and its ability to overcome the limitations of classical methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited in scope.[1]

The generally accepted catalytic cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

  • Oxidative Addition : A low-valent Palladium(0) complex, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the overall cycle for aryl bromides.[5][6] The electronic properties of the aryl ring influence this step; electron-withdrawing groups can accelerate the reaction.

  • Amine Coordination & Deprotonation : The amine substrate coordinates to the resulting Palladium(II) complex. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.[7][8]

  • Reductive Elimination : The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[9]

Diagram of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle pd0 L₂Pd⁰ (Active Catalyst) oa_complex Oxidative Addition Complex L₂Pdᴵᴵ(Ar)(Br) pd0->oa_complex Oxidative Addition amine_coord Amine Coordination Complex [L₂Pdᴵᴵ(Ar)(HNR¹R²)]⁺Br⁻ oa_complex->amine_coord Ligand Exchange amido_complex Palladium-Amido Complex [L₂Pdᴵᴵ(Ar)(NR¹R²)] amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product base_h Base-H⁺Br⁻ amido_complex->base_h amine_coord->amido_complex Deprotonation reagents Ar-Br reagents->pd0 amine HNR¹R² amine->oa_complex base Base base->amine_coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for this compound
  • The Phenolic Group : The acidic proton of the phenol (pKa ≈ 10) will be readily deprotonated by the strong bases typically used in this reaction (e.g., NaOt-Bu). This forms a phenoxide, which could potentially compete with the amine as a nucleophile, leading to an O-arylation (ether formation) side reaction.[10] However, C-N bond formation is generally kinetically favored over C-O bond formation under standard Buchwald-Hartwig conditions.

  • Ligand Selection : The substrate is sterically encumbered by the ortho-fluoro and meta-methyl groups relative to the bromine atom. Therefore, the choice of ligand is critical. Modern, bulky, and electron-rich dialkylbiaryl phosphine ligands are highly effective for such challenging substrates.[1][11] Ligands like XPhos or RuPhos promote both rapid oxidative addition and reductive elimination, minimizing side reactions.[11][12]

  • Base Selection : A strong, non-nucleophilic base is required to facilitate the deprotonation of the palladium-amine complex.[13] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. While it will deprotonate the phenol, its bulkiness disfavors it acting as a nucleophile itself. Weaker bases like carbonates are generally insufficient for the amination of aryl bromides.[14]

  • Solvent : Anhydrous, aprotic solvents are essential, as water and oxygen can deactivate the palladium catalyst.[15] Toluene and 1,4-dioxane are standard choices due to their ability to dissolve the reagents and their high boiling points, which allow for necessary heating.[16][17]

Detailed Experimental Protocol

This protocol describes the amination of this compound with a generic secondary amine (e.g., morpholine) as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStarting aryl bromide.
Morpholine>99%, anhydrousSigma-AldrichAmine coupling partner.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Reagent GradeStrem ChemicalsPalladium(0) precursor. Handle in a glovebox if possible.
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)>98%Sigma-AldrichBulky phosphine ligand.
Sodium tert-butoxide (NaOt-Bu)>97%Sigma-AldrichStrong base. Handle under inert atmosphere; highly hygroscopic.
TolueneAnhydrous, >99.8%Sigma-AldrichReaction solvent. Should be deoxygenated before use.
Schlenk Flask / Reaction Vial with Septum-VWRFor maintaining an inert atmosphere.
Argon or Nitrogen GasHigh Purity-For creating an inert atmosphere.
Standard Glassware for Workup & Purification--Separatory funnel, round-bottom flasks, silica gel, etc.

Experimental Workflow Diagram

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

Safety Precaution : This reaction involves flammable solvents and a pyrophoric base. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), XPhos (0.04 mmol, 4 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inerting the Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition : Briefly open the flask under a positive pressure of argon and add the Pd₂(dba)₃ (0.01 mmol, 1 mol % Pd). Reseal the flask and repeat the evacuate/backfill cycle once more.

  • Reagent Addition : Add anhydrous, deoxygenated toluene (5 mL) via syringe. Then, add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup : Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.[18]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen or moisture contamination.2. Insufficient reaction temperature or time.3. Poor solubility of reagents.[3]1. Ensure all reagents and solvents are rigorously anhydrous and deoxygenated. Use Schlenk techniques properly.2. Increase temperature to 110 °C or prolong reaction time.3. Try a different solvent like 1,4-dioxane or a mixture (e.g., toluene/THF).
Formation of Side Products 1. Hydrodehalogenation : Replacement of Br with H.2. O-Arylation : Formation of a diaryl ether.3. Homocoupling : Formation of biphenyl-type byproducts.1. This can be caused by trace water. Ensure anhydrous conditions. A different ligand may also suppress this pathway.[19]2. While less common, this can occur. Consider screening alternative ligands or slightly lower temperatures.3. This suggests an issue with the catalytic cycle. Re-evaluate catalyst and ligand ratios.
Inconsistent Results 1. Impurities in starting materials or reagents.2. Base quality has degraded (NaOt-Bu is very hygroscopic).3. Catalyst precursor (Pd₂(dba)₃) has degraded.1. Check the purity of starting materials by NMR or GC-MS. Purify if necessary.2. Use a fresh bottle of base or titrate to determine its activity. Handle strictly under inert atmosphere.3. Use a fresh batch of the palladium precursor.

References

The Strategic Utility of 5-Bromo-2-fluoro-4-methylphenol in Pharmaceutical Synthesis: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic rings provides the foundation for the synthesis of novel therapeutics. 5-Bromo-2-fluoro-4-methylphenol emerges as a highly versatile, yet underexplored, building block with significant potential for the construction of complex molecular architectures. Its unique arrangement of a nucleophilic hydroxyl group, a reactive bromine atom, a bioisosteric fluorine atom, and a methyl group on a phenolic scaffold offers multiple avenues for synthetic diversification. The strategic incorporation of fluorine is a well-established method to fine-tune the physicochemical properties of drug candidates, potentially improving their metabolic stability, membrane permeability, and overall pharmacokinetic profile.[1][2][3]

This guide elucidates the potential applications of this compound in pharmaceutical synthesis, providing insights into its reactivity and hypothetical protocols for its elaboration into pharmacologically relevant structures. While direct incorporation into a named active pharmaceutical ingredient (API) is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive compounds, suggesting its utility as a key intermediate.

Core Structural Features and Synthetic Potential

The synthetic versatility of this compound is rooted in the distinct reactivity of its functional groups. Understanding these individual components is key to unlocking its potential in a synthetic workflow.

  • Phenolic Hydroxyl Group (-OH): This group is a versatile handle for introducing a variety of functionalities. It can readily undergo O-alkylation or O-arylation to form ethers, which are common linkages in drug molecules. Esterification is another straightforward transformation. Furthermore, the hydroxyl group can be converted to a triflate, a good leaving group for cross-coupling reactions.

  • Bromine Atom (-Br): The bromine atom is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino groups, significantly increasing molecular complexity.

  • Fluorine Atom (-F): The fluorine atom is generally unreactive under common synthetic conditions, making it a stable substituent that can be carried through multiple synthetic steps. Its high electronegativity can influence the acidity of the phenolic proton and the electron density of the aromatic ring, thereby modulating the reactivity of other functional groups. In the context of drug design, fluorine can enhance binding affinity to target proteins and improve metabolic stability by blocking sites of oxidative metabolism.[1][2][3]

  • Methyl Group (-CH₃): The methyl group can also be a site for functionalization, although it is generally less reactive than the other substituents. Radical bromination, for instance, could introduce a handle for further modification. More importantly, it provides steric bulk and lipophilicity, which can be crucial for optimizing drug-receptor interactions.

Hypothetical Application in the Synthesis of a Kinase Inhibitor Scaffold

To illustrate the synthetic utility of this compound, a hypothetical multi-step synthesis of a substituted benzofuran scaffold is presented below. Benzofurans are a common motif in many biologically active compounds, including kinase inhibitors.

Experimental Workflow: Synthesis of a Substituted Benzofuran Intermediate

workflow A This compound B O-Alkylation A->B Propargyl bromide, K2CO3, Acetone C Intermediate 1: 2-(5-Bromo-2-fluoro-4-methylphenoxy)acetonitrile B->C D Intramolecular Cyclization C->D Base (e.g., NaH), DMF E Intermediate 2: 5-Bromo-6-fluoro-7-methylbenzofuran-2-carbonitrile D->E F Suzuki Coupling E->F Arylboronic acid, Pd(PPh3)4, Na2CO3, Dioxane/H2O G Final Scaffold: 5-Aryl-6-fluoro-7-methylbenzofuran-2-carbonitrile F->G

Caption: Hypothetical workflow for the synthesis of a substituted benzofuran scaffold.

Protocol 1: O-Alkylation of this compound

This protocol describes the etherification of the phenolic hydroxyl group, a common first step in elaborating phenol-containing intermediates.

Materials and Methods

Reagent/SolventSupplierPurity
This compoundCommercially Available>98%
Propargyl bromideStandard SupplierReagent Grade
Potassium carbonate (K₂CO₃)Standard SupplierAnhydrous, >99%
AcetoneStandard SupplierAnhydrous
Diethyl EtherStandard SupplierAnhydrous
Saturated Sodium Bicarbonate (NaHCO₃)Standard SupplierSaturated Solution
BrineStandard SupplierSaturated Solution
Anhydrous Sodium Sulfate (Na₂SO₄)Standard SupplierReagent Grade

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

  • Add propargyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the O-alkylated product.

Causality: The basic conditions provided by potassium carbonate deprotonate the acidic phenolic hydroxyl group, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction to form the desired ether.

Protocol 2: Intramolecular Cyclization to form the Benzofuran Core

This step illustrates the formation of the heterocyclic ring system, a key transformation in building molecular complexity.

Materials and Methods

Reagent/SolventSupplierPurity
O-propargylated intermediateFrom Protocol 1-
Sodium hydride (NaH), 60% dispersion in mineral oilStandard SupplierReagent Grade
N,N-Dimethylformamide (DMF)Standard SupplierAnhydrous
Ethyl AcetateStandard SupplierACS Grade
WaterStandard SupplierDeionized
BrineStandard SupplierSaturated Solution
Anhydrous Magnesium Sulfate (MgSO₄)Standard SupplierReagent Grade

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF, add a solution of the O-propargylated intermediate (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the benzofuran intermediate.

Causality: The strong base, sodium hydride, facilitates the intramolecular cyclization. The exact mechanism can vary, but it generally involves the formation of an allene intermediate followed by a 5-endo-dig cyclization.

Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation

This final step demonstrates the power of palladium-catalyzed cross-coupling to introduce further diversity into the molecule.

Materials and Methods

Reagent/SolventSupplierPurity
Brominated benzofuran intermediateFrom Protocol 2-
Arylboronic acidCommercially Available>98%
Tetrakis(triphenylphosphine)palladium(0)Standard SupplierReagent Grade
Sodium carbonate (Na₂CO₃)Standard Supplier>99%
1,4-DioxaneStandard SupplierAnhydrous
WaterStandard SupplierDeionized
Ethyl AcetateStandard SupplierACS Grade
BrineStandard SupplierSaturated Solution
Anhydrous Sodium Sulfate (Na₂SO₄)Standard SupplierReagent Grade

Procedure:

  • In a reaction vessel, combine the brominated benzofuran intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final arylated benzofuran scaffold.

Causality: The palladium catalyst facilitates the Suzuki cross-coupling reaction. The catalytic cycle involves oxidative addition of the palladium(0) complex to the carbon-bromine bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Visualization of the Synthetic Pathway

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Suzuki Coupling A This compound B Intermediate 1 A->B Propargyl bromide, K2CO3 C Intermediate 1 D Benzofuran Intermediate C->D NaH, DMF E Benzofuran Intermediate F Final Scaffold E->F Arylboronic acid, Pd(PPh3)4

Caption: Multi-step synthesis of a potential pharmaceutical scaffold.

Conclusion: A Building Block with Untapped Potential

This compound represents a promising, albeit currently underutilized, starting material for pharmaceutical synthesis. Its rich functionality provides a platform for the generation of diverse and complex molecular scaffolds. The strategic combination of a reactive bromine atom for cross-coupling, a versatile phenolic hydroxyl group for etherification and other modifications, and the beneficial electronic and metabolic properties imparted by the fluorine atom make it an attractive candidate for inclusion in fragment libraries and for the synthesis of novel drug candidates. The protocols and workflows outlined in this guide, while hypothetical, are based on well-established and robust chemical transformations, demonstrating the plausible pathways through which this compound can be elaborated into valuable pharmaceutical intermediates. As the demand for novel and effective therapeutics continues to grow, the exploration of unique and versatile building blocks like this compound will be paramount to the advancement of drug discovery.

References

The Strategic deployment of 5-Bromo-2-fluoro-4-methylphenol in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Phenolic Building Block

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. 5-Bromo-2-fluoro-4-methylphenol, a trifunctional aromatic compound, has emerged as a highly valuable building block for the synthesis of complex bioactive molecules. Its unique arrangement of a nucleophilic hydroxyl group, a versatile bromine handle for cross-coupling reactions, and a metabolically robust fluorine atom provides a powerful platform for the generation of novel therapeutic agents and other specialized chemicals.

This comprehensive guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, with a particular focus on its utility in the development of protein kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for the rational design of next-generation therapeutics leveraging this versatile intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₇H₆BrFO--INVALID-LINK--[1]
Molecular Weight 205.02 g/mol --INVALID-LINK--[1]
IUPAC Name 4-bromo-2-fluoro-5-methylphenol--INVALID-LINK--[1]
CAS Number 550400-07-2--INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
Melting Point 75-80 °C--INVALID-LINK--

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be observed when handling this compound.

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H332 Harmful if inhaled

Data sourced from the European Chemicals Agency (ECHA) via PubChem.[1]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Applications in Bioactive Molecule Synthesis: A Focus on Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research. The substituted phenyl ring system is a common scaffold in many approved kinase inhibitors, and this compound provides an excellent starting point for the synthesis of such compounds.

A prime example of the utility of a closely related structural motif is in the synthesis of Binimetinib (MEK162) , a potent and selective inhibitor of MEK1/2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[2][3] Binimetinib is approved for the treatment of certain types of melanoma.[4] The core of Binimetinib features a (4-bromo-2-fluorophenyl)amino moiety, highlighting the importance of this substitution pattern for achieving high-affinity binding to the target kinase.

While the direct synthesis of Binimetinib from this compound is not the most commonly cited route, the phenol can be readily converted to the corresponding aniline, or used in ether linkage-based inhibitors. This section will provide a detailed, illustrative protocol for a key transformation that underscores the synthetic utility of this building block.

Illustrative Synthetic Pathway: Etherification for Kinase Inhibitor Scaffolds

The phenolic hydroxyl group of this compound is a prime site for modification, allowing for its incorporation into diaryl ether-based kinase inhibitors. The Williamson ether synthesis is a robust and widely used method for this transformation.

G reagent1 This compound conditions Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, Acetone) reagent1->conditions reagent2 Electrophilic Partner (e.g., R-X) reagent2->conditions product Diaryl Ether Product conditions->product Williamson Ether Synthesis

Caption: Generalized Williamson Ether Synthesis Workflow.

Protocol 1: Williamson Ether Synthesis for Diaryl Ether Formation

This protocol provides a general procedure for the O-arylation of this compound with a suitable electrophilic partner, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Electrophilic partner (e.g., a substituted 2-chloropyrimidine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Add the electrophilic partner (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

Causality Behind Experimental Choices:

  • Choice of Base: Cesium carbonate is often more effective than potassium carbonate for challenging etherifications due to its greater solubility and the increased nucleophilicity of the "naked" phenoxide anion it generates.

  • Solvent Selection: DMF is a polar aprotic solvent that is excellent for SNAr and Williamson ether reactions due to its ability to solvate cations while leaving the anionic nucleophile highly reactive.

  • Inert Atmosphere: Prevents potential side reactions, particularly oxidation of the phenol or other sensitive functional groups at elevated temperatures.

Further Transformations: The Power of the Bromine Handle

The bromine atom on the synthesized diaryl ether serves as a versatile handle for introducing further molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the exploration of a wide chemical space to optimize the inhibitor's potency and selectivity.

G start Brominated Diaryl Ether suzuki Suzuki Coupling (with Boronic Acid/Ester) start->suzuki buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald sonogashira Sonogashira Coupling (with Alkyne) start->sonogashira product_suzuki Aryl-Aryl Coupled Product suzuki->product_suzuki product_buchwald Aryl-Amine Coupled Product buchwald->product_buchwald product_sonogashira Aryl-Alkyne Coupled Product sonogashira->product_sonogashira

Caption: Cross-Coupling Reactions from the Brominated Scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the brominated diaryl ether intermediate with a boronic acid or ester.

Materials:

  • Brominated diaryl ether (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the brominated diaryl ether (1.0 eq), arylboronic acid (1.2 eq), base (2.0-3.0 eq), and palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/water).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness and Self-Validation:

The protocols provided are based on well-established and widely published synthetic methodologies. The progress of each reaction should be carefully monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final compounds must be confirmed by rigorous characterization, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications Beyond Kinase Inhibitors

The utility of this compound is not limited to kinase inhibitors. Its structural motifs are relevant to the synthesis of a broad range of bioactive molecules, including:

  • Agrochemicals: The presence of halogen atoms is a common feature in many pesticides and herbicides, as they can enhance biological activity and metabolic stability.[2]

  • Other Enzyme Inhibitors: Bromophenol derivatives have shown promise as inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase.

  • Materials Science: Fluorinated phenols are precursors to specialty polymers and materials with unique properties such as high thermal stability and low surface energy.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse array of bioactive molecules. Its trifunctional nature allows for a modular and strategic approach to the construction of complex molecular architectures. By leveraging the reactivity of the phenolic hydroxyl group and the bromine atom, medicinal chemists and drug development professionals can efficiently generate libraries of compounds for screening and lead optimization. The protocols and insights provided in this guide serve as a foundation for the innovative application of this valuable synthon in the ongoing quest for novel and effective therapeutics and other high-value chemical entities.

References

Application Notes and Protocols for Catalytic Cross-Coupling of 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 5-Bromo-2-fluoro-4-methylphenol in Synthesis

This compound is a highly functionalized aromatic building block poised for strategic diversification in medicinal chemistry and materials science. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, a hydroxyl group for further functionalization or to influence biological activity, and a methyl group for steric and electronic tuning—makes it an invaluable scaffold for the synthesis of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] This guide provides detailed, field-proven protocols for the three most impactful cross-coupling methodologies as applied to this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind each experimental choice, ensuring both reproducibility and adaptability.

Section 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a paramount method for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmacologically active molecules.[2][3] This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, offering broad functional group tolerance and generally high yields.[4][5]

Causality and Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. Electron-rich phosphine ligands on the palladium center facilitate this process.[6]

  • Transmetalation: The organic group from the activated boronic acid (as a boronate species) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ Base biaryl_pd_complex Ar-Pd(II)L₂(R') transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination product Ar-R' (Product) reductive_elimination->product inv1 inv1->pd0 Regeneration inv2 aryl_bromide 5-Bromo-2-fluoro- 4-methylphenol (Ar-Br) boronic_acid Arylboronic Acid (R'-B(OH)₂)

Suzuki-Miyaura Catalytic Cycle Diagram.
Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with a generic arylboronic acid.

Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Insights
Palladium Precursor Pd(dppf)Cl₂ (2-5 mol%)[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an air-stable precatalyst that reliably forms the active Pd(0) species. It is effective for a broad range of aryl bromides.[7]
Ligand (dppf) - included in precatalystThe dppf ligand provides a good balance of electron-richness and steric bulk, promoting both oxidative addition and reductive elimination.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)Carbonates are effective bases for activating the boronic acid to the boronate species while being compatible with the phenolic hydroxyl group. Cesium carbonate can offer enhanced reactivity due to its higher solubility.[7]
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1)The aqueous-organic mixture is crucial for dissolving both the organic substrate and the inorganic base, facilitating the reaction.[7]
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle, particularly for moderately reactive aryl bromides.
Reaction Time 4-12 hoursProgress should be monitored by TLC or LC-MS to determine completion.

Step-by-Step Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging C-N bonds, a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[1][8] It allows for the coupling of aryl halides with a wide array of primary and secondary amines under relatively mild conditions.[9]

Causality and Mechanistic Insight

The catalytic cycle is analogous to the Suzuki coupling but involves an amine nucleophile.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.[9]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. This is often a critical step, and the choice of base is paramount.[10]

  • Reductive Elimination: The aryl and amido groups are eliminated from the palladium center, forming the desired arylamine product and regenerating the Pd(0) catalyst. Bulky, electron-rich ligands are essential to facilitate this step and prevent side reactions like β-hydride elimination.[11]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'' Base amido_complex Ar-Pd(II)L(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination product Ar-NR'R'' (Product) reductive_elimination->product inv1 inv1->pd0 Regeneration aryl_bromide 5-Bromo-2-fluoro- 4-methylphenol (Ar-Br) amine Amine (HNR'R'')

Buchwald-Hartwig Catalytic Cycle Diagram.
Optimized Protocol for Buchwald-Hartwig Amination

This protocol is a robust starting point for the amination of this compound with primary or secondary amines.

Table 2: Recommended Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Insights
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)Tris(dibenzylideneacetone)dipalladium(0) is a common and effective Pd(0) source.[8]
Ligand XPhos or RuPhos (2-4 mol%)These are bulky, electron-rich biarylphosphine ligands (Buchwald ligands) that are highly effective for coupling a wide range of amines, including primary amines and sterically hindered substrates.[11]
Base NaOtBu or LHMDS (1.4-2.0 equiv.)A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide is a common choice. Lithium bis(trimethylsilyl)amide (LHMDS) can be effective at lower temperatures.[8][12]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction to prevent quenching of the strong base.
Temperature 80-110 °CElevated temperatures are typically necessary to achieve a reasonable reaction rate.
Reaction Time 6-24 hoursReaction progress should be carefully monitored by TLC or LC-MS.

Step-by-Step Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the phosphine ligand (e.g., XPhos, 0.02 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress. Upon completion, cool the reaction to room temperature.

  • Work-up: Carefully open the tube and quench the reaction with a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 3: Sonogashira Coupling for Alkynylarene Synthesis

The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides, creating conjugated enyne systems and other alkynyl-substituted aromatics.[13][14] This reaction is traditionally co-catalyzed by palladium and copper(I) salts.

Causality and Mechanistic Insight

The Sonogashira reaction involves two interconnected catalytic cycles.

  • Palladium Cycle: Similar to the other couplings, it begins with the oxidative addition of the aryl bromide to a Pd(0) species.[13]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[14]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) center, regenerating the copper(I) catalyst.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium, forming the C(sp²)-C(sp) bond and regenerating the Pd(0) catalyst.

Recent advancements have also led to the development of highly efficient copper-free Sonogashira protocols, which can prevent the often-problematic homocoupling of the alkyne (Glaser coupling).

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) alkynyl_pd_complex Ar-Pd(II)L₂(C≡CR') pd_complex->alkynyl_pd_complex Transmetalation product Ar-C≡CR' alkynyl_pd_complex->product Reductive Elimination product->pd0 Regeneration cu_salt Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_salt->cu_acetylide Alkyne (R'-C≡CH) Base cu_acetylide->pd_complex Transfers Acetylide cu_acetylide->cu_salt To Transmetalation

Sonogashira Catalytic Cycle Diagram.
Optimized Protocol for Sonogashira Coupling

This protocol provides conditions for a classic copper-co-catalyzed Sonogashira reaction.

Table 3: Recommended Reaction Parameters for Sonogashira Coupling

ParameterRecommended ConditionRationale & Insights
Palladium Precursor Pd(PPh₃)₂Cl₂ (1-3 mol%)A reliable and commercially available air-stable Pd(II) precatalyst that is reduced in situ.
Copper(I) Co-catalyst CuI (1-5 mol%)Essential for the formation of the copper acetylide intermediate, which facilitates transmetalation.[13]
Ligand PPh₃ - included in precatalystTriphenylphosphine is a standard, effective ligand for this transformation.
Base Et₃N or i-Pr₂NH (2.0-3.0 equiv.)An amine base is required to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. It can often be used as the solvent as well.[13]
Solvent THF or DMFAnhydrous polar aprotic solvents are typically used if the amine base is not used as the solvent.
Temperature Room Temperature to 60 °CSonogashira couplings can often proceed at milder temperatures compared to other cross-coupling reactions.
Reaction Time 2-16 hoursMonitor by TLC or LC-MS for consumption of the starting material.

Step-by-Step Experimental Procedure:

  • Reaction Setup: In a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) co-catalyst (CuI, 0.02 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.5 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a short pad of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Final Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Inappropriate base or solvent.Use a fresh batch of catalyst/ligand. Ensure all glassware is oven-dried and solvents are properly degassed. Screen alternative bases or solvents.
Formation of Homocoupled Product (e.g., Biaryl or Diyne) Reaction temperature is too high; For Sonogashira, excess oxygen can promote Glaser coupling.Lower the reaction temperature. For Sonogashira, ensure rigorous exclusion of air or consider a copper-free protocol.
Decomposition of Starting Material Base is too strong or temperature is too high for sensitive functional groups.Screen weaker bases (e.g., K₃PO₄ for Suzuki) or lower the reaction temperature.
Protodeboronation (Suzuki) Presence of excess water or protic sources; prolonged reaction times at high temperature.Use the minimum required amount of water in the solvent system. Ensure the reaction is not heated longer than necessary.

Conclusion

The catalytic cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a powerful and versatile toolkit for the synthetic elaboration of this compound. By understanding the underlying mechanisms and the critical role of each reaction component, researchers can effectively leverage this valuable building block to construct novel molecules with significant potential in drug discovery and materials science. The provided protocols offer robust starting points that can be further optimized to meet the specific demands of diverse synthetic targets.

References

Application Notes and Protocols: Derivatization of 5-Bromo-2-fluoro-4-methylphenol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the chemical derivatization of 5-Bromo-2-fluoro-4-methylphenol, a versatile scaffold for generating compound libraries aimed at biological screening. Phenolic compounds are a well-established class of molecules with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] The strategic modification of the this compound core allows for the systematic exploration of structure-activity relationships (SAR), which is crucial in the early stages of drug discovery. This guide details robust protocols for O-alkylation and Suzuki-Miyaura cross-coupling reactions, methods for structural characterization, and considerations for designing high-throughput screening campaigns.

Introduction: The Strategic Value of the this compound Scaffold

The this compound scaffold presents a unique combination of chemical features that make it an attractive starting point for medicinal chemistry programs. The phenolic hydroxyl group is a key hydrogen bond donor and acceptor, often critical for molecular recognition at biological targets. Furthermore, it serves as a convenient handle for introducing a wide variety of substituents through well-established chemical transformations.[4]

The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[5][6] This allows for the exploration of different steric and electronic environments around the core scaffold. The fluorine atom can enhance metabolic stability and modulate the acidity of the phenolic proton, potentially influencing pharmacokinetic properties. Finally, the methyl group provides a lipophilic contact point and can influence the overall conformation of the molecule. The strategic derivatization of this scaffold allows for the creation of a library of compounds with diverse physicochemical properties, increasing the probability of identifying hits in biological screens.

Derivatization Strategies and Protocols

Two primary derivatization strategies are presented here: O-alkylation of the phenolic hydroxyl group and Suzuki-Miyaura cross-coupling at the aryl bromide position. These methods are chosen for their reliability, broad substrate scope, and amenability to library synthesis.

O-Alkylation of the Phenolic Hydroxyl Group

O-alkylation is a fundamental transformation that masks the acidic proton of the phenol and introduces a variety of side chains. This modification can significantly impact a compound's lipophilicity, solubility, and ability to interact with biological targets.[7][8][9]

Rationale for Protocol Selection: The Williamson ether synthesis is a classic and reliable method for O-alkylation. The use of sodium hydride (NaH) as a base ensures complete deprotonation of the phenol, even with the electron-withdrawing fluorine substituent. Tetrahydrofuran (THF) is an appropriate solvent that is relatively inert and effectively solubilizes the starting materials. The protocol is designed to be straightforward and scalable.[8]

O_Alkylation_Workflow Start This compound Reagents NaH, Alkyl Halide (R-X) THF, 0°C to RT Reaction O-Alkylation Reaction Start->Reaction Substrate Reagents->Reaction Addition Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product O-Alkylated Derivative Purification->Product

Figure 1: General workflow for the O-alkylation of this compound.

Detailed Protocol: O-Alkylation

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes.

  • Alkylating Agent Addition: Add the desired alkyl halide (R-X, 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative O-Alkylation Reactions

EntryAlkyl Halide (R-X)ProductExpected Yield (%)
1Methyl Iodide5-Bromo-2-fluoro-1-methoxy-4-methylbenzene>90
2Ethyl Bromide1-(Benzyloxy)-5-bromo-2-fluoro-4-methylbenzene85-95
3Propargyl Bromide5-Bromo-2-fluoro-4-methyl-1-(prop-2-yn-1-yloxy)benzene80-90
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[5][6][10] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for late-stage diversification of drug-like molecules.[11][12]

Rationale for Protocol Selection: The use of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, is a well-established and robust system for Suzuki-Miyaura couplings.[5] A mixture of toluene and water is often used as the solvent system to facilitate the dissolution of both organic and inorganic reagents. The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.

Suzuki_Coupling_Workflow Start This compound or O-Alkylated Derivative Reagents Arylboronic Acid (Ar-B(OH)₂) Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, Heat Reaction Suzuki-Miyaura Coupling Start->Reaction Substrate Reagents->Reaction Addition Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product Biaryl Derivative Purification->Product

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

  • Preparation: To a round-bottom flask, add the this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic Acid (Ar-B(OH)₂)ProductExpected Yield (%)
1Phenylboronic acid2-Fluoro-4-methyl-[1,1'-biphenyl]-5-ol70-85
24-Methoxyphenylboronic acid2-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-5-ol75-90
3Pyridine-3-boronic acid2-Fluoro-4-methyl-5-(pyridin-3-yl)phenol60-75

Structural Characterization

Unambiguous characterization of the synthesized derivatives is essential to ensure the integrity of the data generated during biological screening. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compounds.[13][14] The chemical shifts, integration, and coupling patterns provide detailed information about the molecular framework.[15][16] For phenolic compounds, the hydroxyl proton signal can be observed and its chemical shift can provide information about hydrogen bonding.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final products. Gas chromatography-mass spectrometry (GC-MS) can also be a useful tool for analyzing phenolic compounds, often after a derivatization step.[17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. An analytical HPLC trace with the compound eluting as a single major peak (typically >95% purity) is required before submitting samples for biological screening. Derivatization with a UV-absorbing agent can be employed to enhance the sensitivity and selectivity of HPLC analysis for phenols.[19]

Biological Screening Considerations

The derivatized library of this compound analogs is now ready for biological evaluation. The design of the screening cascade is critical for identifying promising lead compounds.

Assay Selection

The choice of biological assays will depend on the therapeutic area of interest. High-throughput screening (HTS) is a powerful tool for rapidly evaluating large compound libraries against specific biological targets.[20][21] Common HTS formats include:

  • Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme.[22][23][24]

  • Receptor Binding Assays: These assays determine if a compound can bind to a specific cellular receptor.

  • Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process, such as cell viability, apoptosis, or signal transduction.[3]

Structure-Activity Relationship (SAR) Analysis

The data generated from the biological screening of the compound library will be used to establish a structure-activity relationship (SAR). SAR analysis involves correlating the chemical structure of the compounds with their biological activity. This information is invaluable for guiding the next round of lead optimization. By systematically modifying the substituents on the this compound scaffold, researchers can identify the key structural features that are required for potent and selective biological activity.

Conclusion

The derivatization of this compound provides a robust and efficient platform for the generation of diverse chemical libraries for biological screening. The O-alkylation and Suzuki-Miyaura coupling reactions described herein are reliable and scalable, allowing for the synthesis of a wide range of analogs. Careful structural characterization and well-designed biological screening cascades are essential for the successful identification of novel lead compounds for drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 5-Bromo-2-fluoro-4-methylphenol. This resource is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the formation of frequent byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect when synthesizing this compound via electrophilic bromination?

When synthesizing this compound from 2-fluoro-4-methylphenol, you are performing an electrophilic aromatic substitution on a highly activated and complexly substituted ring. The interplay between the activating and directing effects of the hydroxyl (-OH), fluoro (-F), and methyl (-CH3) groups, combined with the potential for over-reaction, leads to three main classes of byproducts:

  • Isomeric Monobromo Byproducts: The substitution pattern on the starting material (hydroxyl at C1, fluoro at C2, methyl at C4) creates a challenge for regioselectivity. The -OH group is the most powerful activating and ortho-, para-directing group. Since its para position (C4) is blocked, it strongly directs bromination to the C6 position. The methyl and fluoro groups direct to the C3 and C5 positions. This conflict in directing effects means that while the desired 5-bromo isomer is formed, the 6-Bromo-2-fluoro-4-methylphenol isomer is often a significant and common byproduct.

  • Di-brominated Byproducts: The product, this compound, is itself an activated aromatic ring and can undergo a second bromination. This is a very common issue in the bromination of phenols.[1] The most likely di-brominated byproduct is 3,5-Dibromo-2-fluoro-4-methylphenol , as the remaining open positions (C3 and C6) are still activated. Controlling the reaction to favor monobromination is a critical challenge.[1][2]

  • Unreacted Starting Material: Incomplete conversion will leave residual 2-fluoro-4-methylphenol in your crude product mixture. This can result from insufficient brominating agent, short reaction times, or low temperatures that excessively slow the reaction rate.

The formation of these key species is visualized in the workflow below.

Byproduct_Formation cluster_reactions SM Starting Material 2-Fluoro-4-methylphenol p1 SM->p1 DP Desired Product This compound DI Di-bromo Byproduct 3,5-Dibromo-2-fluoro-4-methylphenol DP->DI + Br+ (Over-bromination) ISO Isomeric Byproduct 6-Bromo-2-fluoro-4-methylphenol p1->DP + Br+ (Desired Path) p1->ISO + Br+ (Poor Regioselectivity) p2

Caption: Reaction pathways leading to the desired product and common byproducts.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to resolving issues you may encounter during the synthesis.

Problem/Observation Potential Root Cause(s) Recommended Solutions & Explanations
Low Regioselectivity: High percentage of the 6-bromo isomer is detected by NMR/GC-MS.1. Reaction Temperature is Too High: Higher temperatures provide more energy to overcome the activation barrier for substitution at the less-favored C6 position, reducing selectivity. 2. Solvent Choice: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and the reactivity of the substrate.1. Temperature Control: Conduct the reaction at a lower temperature. For many phenol brominations, temperatures between -10°C and 10°C are recommended to maximize selectivity.[1][3][4] 2. Solvent Screening: Experiment with different solvents. Non-polar solvents like dichloromethane or chloroform are common.[3][4] Using a protic solvent like methanol with N-Bromosuccinimide (NBS) has been shown to improve ortho-bromination selectivity in some phenols.[2]
Significant Over-bromination: A major peak corresponding to the di-bromo byproduct is present.1. Incorrect Stoichiometry: Using more than one equivalent of the brominating agent (e.g., Br₂, NBS) will inevitably lead to di-bromination. 2. Poor Reagent Addition: Adding the brominating agent too quickly creates localized areas of high concentration, promoting a second reaction on the already-formed monobromo product.1. Control Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents) to ensure the starting material is the excess reagent. 2. Slow, Controlled Addition: Dissolve the brominating agent in the reaction solvent and add it dropwise to the cooled solution of the phenol over an extended period (e.g., 3-8 hours).[4] A continuous reaction setup where the product is removed as it forms can also dramatically reduce this side reaction.[1]
Incomplete Reaction: A large amount of starting material remains after the expected reaction time.1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture. Liquid bromine can also contain impurities. 2. Insufficient Reaction Time/Temperature: The reaction may be kinetically slow under the chosen conditions.1. Verify Reagent Quality: Use freshly opened or purified NBS. Ensure all glassware is dry and the reaction is protected from light, especially when using NBS.[3] 2. Optimize Reaction Time: Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider extending the reaction time or slowly increasing the temperature by a few degrees.
Difficult Purification: The desired product and isomeric byproduct co-elute during column chromatography.1. Similar Polarity: Isomers often have very similar polarities, making separation by standard silica gel chromatography challenging.1. Optimize Chromatography: Use a high-performance silica gel with a smaller particle size. Employ a shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate). 2. Recrystallization: If the crude product is solid, attempt recrystallization from various solvent systems. Isomers can sometimes have different crystal packing energies and solubilities, allowing for separation. 3. Derivatization: As a last resort, the phenolic -OH could be derivatized to an ester or ether, which may alter the chromatographic properties of the isomers enough to allow for separation, followed by a deprotection step.

Experimental Protocol: Synthesis via NBS Bromination

This protocol provides a robust starting point for the selective monobromination of 2-fluoro-4-methylphenol.

Objective: To synthesize this compound with high selectivity by controlling reaction conditions.

Materials:

  • 2-Fluoro-4-methylphenol

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-4-methylphenol (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of phenol).

  • Cooling: Cool the solution to 0°C using an ice-water bath. It is critical to maintain a low temperature to ensure high regioselectivity.[1]

  • Brominating Agent Preparation: In a separate flask, dissolve NBS (0.98 eq) in anhydrous DCM. Protect this solution from light.

  • Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the stirred phenol solution over a period of 2-3 hours. The reaction mixture may change color.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[5] Combine the fractions containing the pure desired product and evaporate the solvent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Technical Support Center: Suzuki Coupling with 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-fluoro-4-methylphenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic and steric properties of this substrate can present challenges, and this guide provides in-depth, experience-driven insights to help you achieve successful outcomes.

Understanding the Substrate: this compound

Before delving into troubleshooting, it's crucial to understand the characteristics of this compound that influence its reactivity in Suzuki couplings.

  • Phenolic Hydroxyl Group (-OH): Phenols are generally less reactive in Suzuki couplings compared to aryl halides without the hydroxyl group.[1] The acidic proton can interfere with the catalytic cycle, and the oxygen atom can coordinate to the palladium center, affecting its catalytic activity. Activation of the hydroxyl group is often necessary.[2][3]

  • Ortho-Fluoro Substituent (-F): The fluorine atom at the ortho position has a strong electron-withdrawing inductive effect, which can influence the electron density of the aromatic ring and the C-Br bond.[4] This can impact the rate of oxidative addition, a key step in the catalytic cycle.[5]

  • Para-Methyl Substituent (-CH₃): The methyl group is electron-donating, which can increase the electron density on the aromatic ring, potentially making oxidative addition more challenging.[6]

  • Steric Hindrance: The substituents on the ring, particularly the ortho-fluoro group, can introduce steric hindrance around the reaction center, which may necessitate the use of bulky ligands to facilitate the coupling.[7][8]

Frequently Asked Questions (FAQs)

Here are some common questions and initial guidance for your experiments.

Q1: My reaction is not proceeding at all. What are the first things I should check?

A1: When faced with a complete lack of product formation, a systematic check of your reagents and setup is the first step.

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere.[9] Phosphine ligands are particularly susceptible to oxidation.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

  • Solvent and Base Purity: Use anhydrous and degassed solvents. The presence of water and oxygen can significantly hinder the reaction.[9] Ensure your base is pure and has been stored correctly.

Q2: I'm observing a very low yield. What are the likely culprits?

A2: Low yields are a common issue and can often be traced back to several factors.

  • Protodeboronation: This is a major side reaction where the boronic acid is replaced by a hydrogen atom before it can couple with your substrate.[9] This is often exacerbated by high temperatures and the choice of base.

  • Homocoupling: The formation of a biaryl product from two molecules of your boronic acid is another common side reaction, often promoted by the presence of oxygen.[9][10]

  • Dehalogenation: Your starting material, this compound, can undergo dehalogenation, where the bromine atom is replaced by a hydrogen.[10]

Q3: Do I need to protect the phenolic -OH group?

A3: While not always strictly necessary depending on the specific conditions, protecting the phenolic hydroxyl group can significantly improve reaction outcomes. The acidic proton of the phenol can interfere with the base and the catalytic cycle. Converting the phenol to a more reactive derivative, such as a tosylate, nonaflate, or carbamate, can facilitate the crucial oxidative addition step.[2][11] Some methods even allow for in situ activation.[11][12]

Q4: What type of catalyst and ligand system is best for this substrate?

A4: Due to the electron-rich nature and potential steric hindrance of this compound, a catalyst system with bulky, electron-rich phosphine ligands is often recommended.[13][14] Ligands like SPhos, DavePhos, or bulky N-heterocyclic carbenes (NHCs) can enhance the rate of both oxidative addition and reductive elimination.[13][15] Catalyst systems that are effective for sterically hindered aryl chlorides are often a good starting point for challenging aryl bromides as well.[7][16]

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of specific problems and actionable solutions.

Problem 1: No Reaction or Very Sluggish Conversion

If you've confirmed the integrity of your reagents and the reaction setup is inert, consider the following:

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The combination of an electron-rich ring and potential steric hindrance can make oxidative addition difficult.

    • Solution: Switch to a more active catalyst system. Consider using a pre-catalyst for easier handling. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices for challenging substrates.[13] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[14][15]

  • Inappropriate Base: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause significant degradation of the starting materials or promote side reactions.[5]

    • Solution: Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective choices for Suzuki couplings, particularly with more challenging substrates.[13][17] In some cases, fluoride bases like KF or CsF can be beneficial.[18]

  • Poor Solvent Choice: The solvent needs to solubilize all components of the reaction and be stable at the reaction temperature.

    • Solution: Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with a small amount of water.[14][19] For sluggish reactions, a higher boiling point solvent like DMF might be considered, but be mindful of potential side reactions at elevated temperatures.

Problem 2: Low Yield with Significant Starting Material Remaining

This scenario suggests that while the reaction is proceeding, it's either inefficient or terminating prematurely.

Potential Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black or be deactivated by impurities.[20]

    • Solution: Ensure rigorous exclusion of oxygen throughout the reaction.[9] Using a higher catalyst loading (e.g., 2-5 mol%) might be necessary for difficult couplings. The use of bulky ligands can also help stabilize the catalytic species.[13]

  • Protodeboronation of the Boronic Acid: The C-B bond of the boronic acid can be cleaved by residual water or the base, especially at higher temperatures.[9]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt, which are less prone to protodeboronation.[9][14][21] Running the reaction at the lowest effective temperature can also help.

Problem 3: Formation of Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of your desired product.

Potential Causes & Solutions:

  • Homocoupling of the Boronic Acid: This side reaction is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[10]

    • Solution: Rigorously degas your solvent and maintain a strictly inert atmosphere throughout the reaction.

  • Dehalogenation of the Aryl Bromide: The starting material can lose its bromine atom, resulting in the formation of 2-fluoro-4-methylphenol.

    • Solution: This can be influenced by the choice of base and solvent. Screening different reaction conditions, including milder bases, may help to minimize this side reaction.[10]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This is a representative starting protocol. Optimization will likely be necessary.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Starting Conditions for Screening

ParameterCondition 1Condition 2Condition 3
Catalyst Pd₂(dba)₃Pd(OAc)₂PdCl₂(dppf)
Ligand SPhosXPhosNone
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)THF/H₂O (4:1)
Temperature 100 °C80 °C90 °C

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation ArylBromide Ar-Br ArylBromide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Yield CheckReagents Check Reagent Purity & Inert Conditions Start->CheckReagents NoImprovement1 Still Low/No Yield CheckReagents->NoImprovement1 ChangeCatalyst Change Catalyst/Ligand (e.g., Buchwald Ligands) NoImprovement1->ChangeCatalyst NoImprovement2 Still Low Yield ChangeCatalyst->NoImprovement2 ScreenBases Screen Bases (K₃PO₄, Cs₂CO₃) NoImprovement2->ScreenBases NoImprovement3 Byproducts Observed ScreenBases->NoImprovement3 AddressByproducts Address Byproducts (Protodeboronation, Homocoupling) NoImprovement3->AddressByproducts

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Reaction Condition Optimization for 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-2-fluoro-4-methylphenol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during the electrophilic bromination of 2-fluoro-4-methylphenol. Our guidance is rooted in established chemical principles and field-proven insights to ensure you can navigate this specific synthesis with confidence and precision.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of this compound.

Q1: My reaction yields a mixture of isomers, primarily the desired 5-bromo product and a significant amount of the 6-bromo byproduct. How can I improve regioselectivity?

A1: This is the central challenge in this synthesis. The regiochemical outcome is a competition between the directing effects of the three substituents on the 2-fluoro-4-methylphenol starting material. The hydroxyl (-OH) group is a powerful ortho-, para-director, strongly activating the ring for electrophilic attack at positions 2-, 4-, and 6-.[1] With positions 2 and 4 blocked, it strongly directs bromination to position 6. Conversely, the fluoro (-F) and methyl (-CH₃) groups direct to the positions ortho and para to themselves, favoring bromination at positions 3 and 5. The formation of this compound is therefore a result of the directing influence of the -F and -CH₃ groups. To favor the 5-bromo isomer, you must implement strategies that mitigate the powerful influence of the hydroxyl group.

  • Solvent Choice: The polarity of the solvent significantly impacts reactivity. In polar, protic solvents like water or acetic acid, the phenol can ionize to a phenoxide ion, which is even more strongly activated, leading to faster reaction rates and often lower selectivity.[2] Using non-polar solvents such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄) can temper the reactivity of the phenol, allowing the more subtle directing effects of the fluoro and methyl groups to have greater influence.[3][4]

  • Temperature Control: Lowering the reaction temperature (e.g., -10 °C to 5 °C) reduces the overall reaction rate.[5] This provides a greater energy difference between the transition states leading to the two different isomers, often favoring the thermodynamically more stable product or enhancing the selectivity of the brominating agent.

Q2: I am observing significant amounts of di-brominated or even tri-brominated byproducts. How can I ensure mono-bromination?

A2: Polysubstitution is a classic issue when brominating highly activated aromatic rings like phenols.[3] The introduction of the first bromine atom does not sufficiently deactivate the ring to prevent further reaction. The key is to control the reactivity of the system.

  • Choice of Brominating Agent: Avoid highly reactive reagents like aqueous bromine (bromine water).[3] Milder brominating agents are essential for achieving monosubstitution. N-Bromosuccinimide (NBS) is an excellent choice as it provides a low, steady concentration of electrophilic bromine, which helps prevent over-bromination.

  • Stoichiometry: Use a precise stoichiometry of your brominating agent. A slight excess may be needed to drive the reaction to completion, but starting with 1.0 to 1.05 equivalents of the brominating agent relative to the 2-fluoro-4-methylphenol is critical. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

  • Controlled Addition: Add the brominating agent slowly and portion-wise, or as a dilute solution via a dropping funnel.[5] This maintains a low concentration of the electrophile in the reaction mixture at any given time, disfavoring multiple substitutions on the same molecule.

Q3: My bromination reaction is very slow or does not go to completion. What factors can I adjust to improve the conversion rate?

A3: While harsh conditions can lead to byproducts, overly mild conditions can result in poor conversion. If you are using a mild system (e.g., NBS in CH₂Cl₂) and observing low conversion, consider the following adjustments:

  • Catalyst: While phenol bromination often does not require a Lewis acid catalyst due to the ring's high activation,[4] in cases of low reactivity, a mild acid catalyst might be employed. However, this must be approached with caution as it can also decrease regioselectivity.

  • Temperature: If the reaction is clean but incomplete at a low temperature, you can try gradually increasing the temperature (e.g., from 0 °C to room temperature) while carefully monitoring for the appearance of byproducts. Some processes for analogous compounds are run at temperatures between 20 °C and 40 °C.[6]

  • Reaction Time: Ensure you are allowing sufficient time for the reaction to complete. Monitor the reaction over an extended period (e.g., 3-8 hours) before concluding it is stalled.[5]

Q4: What is the most effective work-up and purification strategy for isolating high-purity this compound?

A4: A clean work-up is crucial for simplifying purification.

  • Quenching: After the reaction is complete, quench any remaining electrophilic bromine. A solution of sodium bisulfite or sodium thiosulfate is effective for this purpose until the characteristic orange/brown color of bromine disappears.[3]

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The primary method for separating the 5-bromo and 6-bromo isomers, along with any other impurities, is silica gel column chromatography. A gradient elution using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) will typically provide good separation.

Troubleshooting and Optimization Workflow

This workflow provides a systematic approach to diagnosing and solving common issues during the synthesis.

G cluster_start Problem Identification cluster_issues Common Issues cluster_solutions1 Solutions for Regioselectivity cluster_solutions2 Solutions for Polysubstitution cluster_solutions3 Solutions for Low Conversion cluster_end Goal start Analyze Reaction Outcome (TLC, GC-MS, NMR) issue1 Poor Regioselectivity (Mixture of 5- & 6-Bromo Isomers) start->issue1 Isomer Mixture? issue2 Polysubstitution (Di-bromo Products Observed) start->issue2 Multiple Products? issue3 Low Conversion (Starting Material Remains) start->issue3 Incomplete Reaction? sol1a Switch to Non-Polar Solvent (e.g., CH₂Cl₂, CS₂) [1] issue1->sol1a sol1b Lower Reaction Temperature (e.g., 0 °C or below) [4] issue1->sol1b sol1c Use Sterically Hindered Brominating Agent issue1->sol1c sol2a Use Milder Brominating Agent (e.g., NBS instead of Br₂) [1] issue2->sol2a sol2b Control Stoichiometry (1.0 - 1.05 equiv.) issue2->sol2b sol2c Slow, Controlled Addition of Reagent issue2->sol2c sol3a Gradually Increase Temperature (Monitor by TLC) issue3->sol3a sol3b Increase Reaction Time (e.g., 3-8 hours) [4] issue3->sol3b sol3c Consider Mild Acid Catalyst (Use with caution) issue3->sol3c goal High Yield of Pure This compound sol1a->goal sol1b->goal sol1c->goal sol2a->goal sol2b->goal sol2c->goal sol3a->goal sol3b->goal sol3c->goal

Caption: Troubleshooting workflow for common issues in the bromination of 2-fluoro-4-methylphenol.

Reaction Pathway and Regiochemical Challenge

The diagram below illustrates the electrophilic bromination of 2-fluoro-4-methylphenol, highlighting the formation of the desired 5-bromo product and the primary isomeric byproduct, 6-bromo-2-fluoro-4-methylphenol. The directing effects of the substituents are shown, clarifying the origin of the regioselectivity challenge.

Reaction_Pathway reactant 2-Fluoro-4-methylphenol -OH (Directs 6) -F (Directs 5) -CH3 (Directs 5) reagent + 'Br+' (from NBS, Br₂, etc.) intermediate Reaction Conditions - Solvent - Temperature - Brominating Agent reagent->intermediate Control Factors product_desired This compound (Desired Product) product_side 6-Bromo-2-fluoro-4-methylphenol (Side Product) intermediate->product_desired Favored by: - Non-polar solvent - Low temperature - Milder reagent intermediate->product_side Favored by: - Polar solvent - High temperature - Harsh reagent

Caption: Competing reaction pathways in the bromination of 2-fluoro-4-methylphenol.

Recommended Optimized Protocol

This protocol is designed to maximize the yield of the 5-bromo isomer by controlling reaction conditions.

Materials:

  • 2-Fluoro-4-methylphenol

  • N-Bromosuccinimide (NBS) (recrystallized if necessary)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bisulfite (NaHSO₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-fluoro-4-methylphenol in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30-60 minutes. Ensure the temperature remains at or below 5 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir vigorously until the orange/yellow color disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired 5-bromo isomer from the 6-bromo isomer and other impurities.

Summary of Key Optimization Parameters

ParameterRecommendation for High SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, steady concentration of Br⁺, minimizing over-bromination and improving control.[3]
Solvent Non-polar (e.g., CH₂Cl₂, CCl₄, CS₂)Suppresses ionization to the highly reactive phenoxide ion, tempering reactivity and enhancing selectivity.[3][4]
Temperature Low (0 °C to 5 °C)Slows the reaction rate, increasing the energy difference between competing pathways, which often favors one isomer.[5][7]
Stoichiometry 1.0 - 1.05 eq. of Brominating AgentPrevents excess electrophile that can lead to di-bromination.
Addition Method Slow, portion-wise additionMaintains a low concentration of the brominating agent, preventing localized high concentrations that cause side reactions.

References

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-fluoro-4-methylphenol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this specific electrophilic aromatic substitution. The inherent complexity arising from the competing directing effects of the hydroxyl, fluoro, and methyl substituents necessitates precise control over reaction parameters. This guide provides in-depth, mechanism-driven troubleshooting advice to optimize your synthesis for yield and purity.

Core Synthesis & Potential Side Reactions

The synthesis of this compound is typically achieved via the electrophilic bromination of 2-fluoro-4-methylphenol. The primary challenge is controlling the regioselectivity of the incoming electrophile (Br+) and preventing over-bromination. The three substituents on the starting phenol ring exert competing electronic and steric influences on the three available positions for substitution (C3, C5, and C6).

  • -OH (Hydroxyl): A very strong activating, ortho, para-directing group. It strongly directs bromination to the available ortho position (C6).[1][2]

  • -CH₃ (Methyl): A moderately activating, ortho, para-directing group. It directs bromination to the available ortho positions (C3 and C5).

  • -F (Fluoro): A deactivating, ortho, para-directing group. It directs bromination to the available ortho and para positions (C3 and C5).

The desired product requires substitution at the C5 position, which is electronically favored by the methyl and fluoro groups but must compete with the powerful activating effect of the hydroxyl group directing to the C6 position.

G cluster_main Reaction Pathways Start 2-Fluoro-4-methylphenol Reagent + Brominating Agent (e.g., NBS, Br₂) Start->Reagent Product Desired Product: This compound Reagent->Product Desired Path (C5 Attack) Side1 Side Product: 6-Bromo-2-fluoro-4-methylphenol (Regioisomer) Reagent->Side1 Side Reaction (C6 Attack) Side2 Side Product: 3,5-Dibromo-2-fluoro-4-methylphenol (Over-bromination) Product->Side2 Further Bromination G cluster_troubleshooting Troubleshooting Over-bromination Start Di-bromination Observed? Check1 Check Stoichiometry (NBS ≤ 1.05 eq?) Start->Check1 Yes Check1->Start No, Adjust Check2 Check Temperature (Maintained at 0°C?) Check1->Check2 Yes Check2->Start No, Adjust Check3 Check Reagent (Using NBS/non-polar solvent?) Check2->Check3 Yes Check3->Start No, Adjust Solution Result: Mono-bromination Favored Check3->Solution Yes

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the catalyst selection for cross-coupling of 5-Bromo-2-fluoro-4-methylphenol.

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This document provides in-depth, field-tested guidance for navigating the complexities of cross-coupling reactions with this compound. Our approach moves beyond simple protocols to explain the fundamental principles behind catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve your synthetic goals.

The substrate , this compound, presents a unique set of challenges and opportunities. The presence of a moderately acidic phenolic hydroxyl group, combined with the electronic effects of the fluoro and methyl substituents, and potential steric hindrance around the bromine atom, necessitates a carefully considered approach to catalyst system selection. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you are most likely to encounter.

General Considerations & Initial Troubleshooting

Q1: What are the primary challenges associated with this compound in cross-coupling reactions?

A1: The main challenges stem from the molecule's unique combination of functional groups:

  • The Phenolic -OH Group: This acidic proton can interfere with many common bases used in cross-coupling. It can deprotonate to form a phenoxide, which may coordinate to the palladium center and inhibit catalysis. This necessitates careful base selection or the use of an excess of base.

  • Electronic Nature: The aryl bromide is moderately electron-rich due to the hydroxyl and methyl groups, which can make the initial oxidative addition step—often the rate-limiting step—more challenging compared to electron-poor aryl halides.[1] The ortho-fluoro group adds an electron-withdrawing component that modulates this effect.

  • Steric Hindrance: While not severely hindered, the methyl group meta to the bromine can influence the approach of bulky ligands and coupling partners, potentially requiring ligands with specific steric profiles to achieve efficient coupling.

Q2: I'm recovering only my starting material. What is the most likely cause?

A2: Recovering your starting material almost always points to a failure in the initial oxidative addition step of the catalytic cycle. This means the Pd(0) catalyst is not reacting with the this compound.

Troubleshooting Steps:

  • Increase Catalyst Electron Density: The oxidative addition to electron-rich aryl bromides is facilitated by highly electron-rich and bulky phosphine ligands.[2] If you are using a general-purpose ligand like PPh₃, switch to a more specialized ligand system. Buchwald ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[3][4]

  • Check Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, the reaction conditions must be suitable for its in-situ reduction to the active Pd(0) species.[5] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst (e.g., XPhos Pd G3) to ensure the active catalyst is generated efficiently.[2]

  • Increase Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step.[3] However, be mindful of potential substrate or product degradation at excessive temperatures.

Below is a general workflow for troubleshooting common cross-coupling failures.

G Start Reaction Failure Observed Check_SM High Starting Material (SM) Recovery? Start->Check_SM Check_SideProducts Side Products Observed? Check_SM->Check_SideProducts No OA_Failure Probable Oxidative Addition (OA) Failure Check_SM->OA_Failure Yes Check_Yield Low Yield of Product? Check_SideProducts->Check_Yield No Identify_SideProduct Identify Side Product Type Check_SideProducts->Identify_SideProduct Yes Optimization Reaction Optimization Required Check_Yield->Optimization Yes Sol_OA1 Use more electron-rich/ bulky ligand (e.g., XPhos) OA_Failure->Sol_OA1 Sol_OA2 Increase temperature Sol_OA1->Sol_OA2 Sol_OA3 Switch to more active Pd(0) precatalyst Sol_OA2->Sol_OA3 HomoCoupling Homocoupling? Identify_SideProduct->HomoCoupling Dehalogenation Dehalogenation? Identify_SideProduct->Dehalogenation Sol_HC Rigorously degas solvents; Consider copper-free conditions (Sonogashira) HomoCoupling->Sol_HC Yes Sol_Dehalo Use non-protic solvent; Avoid hydroxide bases; Use bulky ligands Dehalogenation->Sol_Dehalo Yes Sol_LY1 Screen different bases (e.g., K3PO4 vs Cs2CO3) Optimization->Sol_LY1 Sol_LY2 Adjust solvent system (e.g., add water) Sol_LY1->Sol_LY2 Sol_LY3 Re-evaluate catalyst/ligand ratio Sol_LY2->Sol_LY3

Caption: Troubleshooting workflow for cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The key is selecting a base that can activate the boronic acid without causing detrimental side reactions involving the phenol.[6]

Q3: What is a reliable starting catalyst system for the Suzuki-Miyaura coupling of this compound?

A3: For this substrate, a system known for its effectiveness with challenging or electron-rich aryl halides is recommended. A weak catalyst system will likely result in failure.

Recommended Starting Conditions:

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Standard, reliable Pd(0) and Pd(II) sources.
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich biaryl phosphine ligands that excel at promoting oxidative addition with challenging substrates.[3][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong inorganic bases are highly effective. Cesium carbonate is often superior for difficult couplings due to its solubility.[8][9]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OThe presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[4][10]
Temperature 80-110 °CA good starting temperature range to ensure sufficient energy for catalytic turnover.
Q4: My Suzuki coupling yield is low, and I see significant protodeboronation of my boronic acid. How can I fix this?

A4: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common side reaction, especially with sensitive boronic acids under harsh basic conditions or at high temperatures.[3][11]

Solutions:

  • Use Milder Bases: If using a strong base like K₃PO₄, consider switching to a milder base like potassium fluoride (KF) or a carbonate like K₂CO₃.[3]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K). These are more resistant to premature decomposition and release the active boronic acid slowly under the reaction conditions.[3]

  • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable rate of the desired coupling.

  • Use Anhydrous Conditions: For extremely sensitive substrates, strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be employed, though this is a more advanced technique.[3]

Experimental Protocol: Suzuki-Miyaura Base and Ligand Screening

This protocol is designed to efficiently screen key parameters for your reaction.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.5 equiv).

  • Inert Atmosphere: Seal the vials with septa and purge with argon or nitrogen for 15-20 minutes. This step is critical to prevent oxygen from deactivating the catalyst.[11]

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium source and ligand in the reaction solvent. For example, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) to degassed solvent.

  • Reaction Initiation: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve 0.1 M concentration) to each reaction vial, followed by the catalyst stock solution.

  • Heating and Monitoring: Place the vials in a pre-heated aluminum block at the desired temperature (e.g., 100 °C). Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h) by taking small aliquots for LC-MS or TLC analysis.

  • Workup and Analysis: After the reaction, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude yield/conversion.

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds with aryl halides.[12] Success with this compound hinges on selecting a potent ligand and a base that is compatible with both the amine and the phenol.

Q5: Which catalyst system is recommended for coupling this compound with a primary or secondary amine?

A5: This transformation is highly dependent on the ligand. For a moderately hindered and electron-rich aryl bromide, a state-of-the-art Buchwald ligand system is the most reliable choice.[13]

Recommended Starting Conditions:

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst (1-2 mol%)Precatalysts like XPhos Pd G3 are often superior as they generate the active Pd(0) species cleanly and efficiently.
Ligand XPhos, RuPhos, or BrettPhos (1.1-1.2 eq. relative to Pd)These bulky, electron-rich ligands are designed to facilitate both the oxidative addition and the C-N reductive elimination steps, even with challenging substrates.[13]
Base NaOt-Bu or LHMDS (1.5-2.0 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine (and the phenol), facilitating its coordination to the palladium center.
Solvent Toluene or DioxaneAprotic solvents with good solubility for the reactants and catalyst are standard.
Temperature 90-110 °CTypical temperature range for these couplings.
Q6: My Buchwald-Hartwig reaction is sluggish and gives low conversion. What are the common culprits?

A6: Low conversion in a Buchwald-Hartwig amination often points to one of three issues: an insufficiently active catalyst, an inappropriate base, or catalyst inhibition.

Troubleshooting Steps:

  • Ligand Choice is Key: The "best" ligand can be highly specific to the amine and aryl halide pairing. If one Buchwald ligand gives poor results, screen another. For example, if XPhos is slow, try BrettPhos, which has a different steric and electronic profile. Rational ligand design has been guided by kinetic analysis to overcome challenges with hindered substrates.[14]

  • Base Compatibility: The base must be strong enough to deprotonate the amine but should not cause other issues. If NaOt-Bu is problematic, consider other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), although the latter is less common for aminations.

  • Phenol Interference: The substrate's phenolic group will consume one equivalent of base. Ensure you are using a sufficient excess. The resulting phenoxide could also be coordinating to the palladium. In such cases, temporarily protecting the phenol as a silyl ether or methyl ether may be necessary to achieve a clean reaction, although this adds extra synthetic steps.

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd NuH Nu-H (Nucleophile) Nuc_Assoc Association/ Base-mediated Deprotonation NuH->Nuc_Assoc Base Base Base->Nuc_Assoc Complex1 L2Pd(II)(Ar)(X) OxAdd->Complex1 Key step for Ar-Br activation Complex1->Nuc_Assoc Complex2 L2Pd(II)(Ar)(Nu) Nuc_Assoc->Complex2 RedElim Reductive Elimination Complex2->RedElim Forms the desired bond RedElim->Pd0 Regenerates Catalyst Product Ar-Nu (Coupled Product) RedElim->Product

Caption: Simplified catalytic cycle for cross-coupling reactions.

Section 3: Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides. The classic protocol uses a dual palladium/copper catalyst system, but copper can promote undesirable alkyne homocoupling (Glaser coupling).[15]

Q7: What are the recommended conditions for a Sonogashira coupling with this substrate to minimize side reactions?

A7: Given the potential for side reactions, starting with a copper-free protocol is often a wise strategy. If that fails, a traditional system can be employed with careful control of conditions.

Recommended Starting Conditions (Copper-Free):

ComponentRecommendationRationale
Pd Source PdCl₂(PPh₃)₂ (2-3 mol%) or Pd(OAc)₂ (2-3 mol%)Standard and effective palladium sources.
Ligand P(t-Bu)₃ or other bulky, electron-rich phosphine (if using Pd(OAc)₂)Facilitates the coupling of aryl bromides at lower temperatures.[15]
Base Diisopropylamine (DIPA) or Triethylamine (TEA)Acts as both the base and often as a co-solvent.
Solvent THF or DMFGood general-purpose solvents for this reaction.
Temperature Room Temperature to 60 °CMany copper-free systems work well under mild heating or even at room temperature.[16]
Q8: My Sonogashira reaction is giving a lot of alkyne homocoupling product. What should I do?

A8: Alkyne homocoupling is the most common side reaction in Sonogashira couplings. It is typically mediated by the copper co-catalyst in the presence of oxygen.

Solutions:

  • Go Copper-Free: The most effective solution is to eliminate the copper co-catalyst entirely. Many modern protocols have been developed that work efficiently without copper, especially for aryl bromides and iodides.[17]

  • Rigorous Degassing: If you must use a copper-catalyzed system, ensure the reaction is performed under strictly anaerobic conditions. Purge all solvents and the reaction vessel thoroughly with an inert gas (argon or nitrogen) to remove all traces of oxygen.

  • Use a Hindered Amine Base: Using a bulkier amine base, such as diisopropylethylamine (DIPEA), can sometimes suppress the homocoupling pathway relative to the desired cross-coupling.

  • Control Reagent Addition: In some cases, slow addition of the alkyne to the reaction mixture can help maintain a low concentration of the copper acetylide, disfavoring the bimolecular homocoupling reaction.

References

Technical Support Center: Purification of 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-2-fluoro-4-methylphenol (CAS 1111096-04-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of impurities from this compound.

Understanding the Compound and Potential Impurities

This compound is a substituted aromatic compound with a molecular weight of 205.02 g/mol . Its structure, featuring a polar phenolic hydroxyl group and halogen substituents, influences its solubility and chromatographic behavior.

A common synthetic route to this compound is the electrophilic bromination of 2-fluoro-4-methylphenol. This reaction can lead to several process-related impurities.

Common Potential Impurities:

  • Starting Material: Unreacted 2-fluoro-4-methylphenol.

  • Over-brominated Species: Dibromo-2-fluoro-4-methylphenol isomers formed by the addition of a second bromine atom to the aromatic ring.

  • Positional Isomers: Bromination at other positions on the aromatic ring, leading to isomers of the desired product.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as unreacted brominating agents or their byproducts.

The primary challenge in the purification of this compound is the separation of the desired product from these structurally similar impurities.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common for compounds with melting points that are low relative to the boiling point of the solvent.

  • Causality: The high concentration of the solute in the hot solvent leads to its separation as a supersaturated liquid upon cooling, which has a lower melting point than the pure compound due to dissolved impurities.

  • Solutions:

    • Add more solvent: Immediately add a small amount of hot solvent to redissolve the oil. Then, allow the solution to cool much more slowly. A slower cooling rate favors the formation of an ordered crystal lattice.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the solvent system: If the issue persists, select a solvent with a lower boiling point or use a co-solvent system. For example, dissolve the compound in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q2: I have very low or no crystal yield after recrystallization. What went wrong?

A2: A low yield is typically due to using too much solvent or incomplete precipitation.

  • Causality: The compound has some solubility even in the cold solvent. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.

  • Solutions:

    • Reduce solvent volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to recrystallize again.

    • Ensure complete cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Check solvent choice: Ensure you are using an appropriate solvent where the compound has high solubility in the hot solvent and low solubility in the cold solvent.

Column Chromatography Troubleshooting

Q3: My phenolic compound is streaking or "tailing" on the silica gel column. How can I improve the peak shape?

A3: Peak tailing with phenols on silica gel is a common issue due to the interaction of the acidic phenolic hydroxyl group with the slightly acidic silanol groups (Si-OH) on the silica surface. This leads to non-ideal adsorption/desorption kinetics.

  • Causality: The hydrogen bonding between the phenolic proton and the silica surface can be strong, causing some molecules to be retained longer than others, resulting in a "tail".

  • Solutions:

    • Add an acid to the mobile phase: Adding a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent can suppress the ionization of the phenolic hydroxyl group and the silanol groups, leading to sharper peaks.

    • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol-silica.

    • Deactivate the silica gel: Pre-treating the silica gel with a reagent that caps the silanol groups can reduce tailing.

Q4: I'm struggling to separate my desired product from a positional isomer. What can I do?

A4: Positional isomers often have very similar polarities, making their separation by standard chromatography challenging.

  • Causality: The small difference in the dipole moment and steric environment of positional isomers results in very similar interactions with the stationary phase.

  • Solutions:

    • Optimize the mobile phase: Use a shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane). This will increase the residence time on the column and may provide better resolution.

    • Change the stationary phase: Sometimes a different stationary phase can offer better selectivity. For aromatic compounds, a stationary phase with pi-pi interaction capabilities, like a phenyl-bonded silica, might be effective.

    • Use a higher-resolution technique: If the separation is still challenging, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 or a specialized phenyl column) may be necessary.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent should be determined through small-scale solubility tests.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, heptane, toluene, ethanol, isopropyl alcohol, and mixtures like ethyl acetate/hexane) at room and elevated temperatures.
  • An ideal solvent will dissolve the compound when hot but show low solubility when cold. A mixture of a "good" solvent and a "poor" solvent can also be effective.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to just cover the solid.
  • Heat the mixture on a hot plate with stirring until the solvent boils gently.
  • Continue adding small portions of the hot solvent until the solid completely dissolves.[1][2]

3. Decolorization (Optional):

  • If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (Optional):

  • If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

5. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography Purification

1. Stationary Phase and Eluent Selection:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point.
  • Eluent System: Determine a suitable mobile phase using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is often effective. Aim for an Rf value of 0.2-0.3 for the desired compound in the chosen eluent for good separation.

2. Column Packing (Slurry Method):

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
  • Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing.
  • Add a thin layer of sand on top of the packed silica.

3. Sample Loading (Dry Loading):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
  • Carefully add the dry sample-silica mixture to the top of the packed column.
  • Add another thin layer of sand on top of the sample layer.

4. Elution:

  • Carefully add the mobile phase to the column.
  • Begin elution with a low-polarity solvent system and collect fractions.
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
  • Monitor the fractions by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the fractions containing the pure this compound.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualization of Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Product solvent Select Solvent crude->solvent dissolve Dissolve in Minimal Hot Solvent solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A generalized workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Tailing Peaks in Chromatography

Tailing_Peaks_Troubleshooting start Tailing Peaks Observed in Chromatography cause1 Acidic Phenol-Silica Interaction start->cause1 Primary Cause solution1 Add 0.1-1% Acetic Acid to Mobile Phase cause1->solution1 Solution Option 1 solution2 Switch to Alumina or Diol-Silica Stationary Phase cause1->solution2 Solution Option 2 solution3 Deactivate Silica Gel cause1->solution3 Solution Option 3

Caption: Decision tree for troubleshooting tailing peaks of phenolic compounds in silica gel chromatography.

Quantitative Data Summary

The following table provides a general guide for selecting a starting mobile phase for column chromatography based on TLC analysis.

Rf of Target Compound (TLC)Recommended Starting Eluent PolarityExpected Separation Quality
> 0.5Too high; decrease polarityPoor; risk of co-elution
0.2 - 0.4Optimal for column chromatographyGood to Excellent
< 0.1Too low; increase polarityPoor; long elution times

References

Validation & Comparative

Biological activity of compounds derived from 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the current scientific literature reveals a significant gap in research pertaining to the biological activities of compounds directly derived from 5-Bromo-2-fluoro-4-methylphenol. This specific scaffold does not appear to be a focal point of extensive investigation in medicinal chemistry or drug discovery.

However, the structural motifs present in this compound—a halogenated and alkylated phenolic ring—are characteristic of various biologically active molecules. This guide, therefore, adopts a predictive and comparative approach. We will dissect the potential biological activities of novel derivatives by comparing them to well-characterized compounds sharing similar structural features. This framework will empower researchers to design and execute a comprehensive screening strategy for their proprietary compounds derived from this novel phenol.

Deconstructing the Scaffold: Predicting Biological Activity

The chemical architecture of this compound suggests several potential avenues for biological activity based on the individual contributions of its functional groups.

  • Phenolic Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, a key feature for interacting with biological targets. It is also susceptible to metabolic modification and can contribute to antioxidant properties.

  • Bromine and Fluorine Halogens: Halogenation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding to protein targets. Fluorine's high electronegativity can alter the acidity of the phenolic proton and influence electrostatic interactions.

  • Methyl Group: The methyl group can contribute to van der Waals interactions within a binding pocket and can influence the compound's overall lipophilicity and metabolic profile.

Based on these features, we can hypothesize that derivatives of this compound may exhibit anticancer, antimicrobial, and antioxidant activities, as these are common properties of halogenated phenols.

A Curated Panel of Comparative Compounds

To objectively evaluate the biological potential of novel derivatives, a carefully selected panel of commercially available and well-characterized compounds is essential. This panel should include compounds with established activities to serve as positive controls and structurally related but inactive compounds as negative controls.

Compound NameKey Structural FeaturesKnown Biological ActivityRole in Screening
5-Fluorouracil Fluorinated pyrimidineAnticancer (Thymidylate synthase inhibitor)Positive Control (Anticancer)
Triclosan Polychlorinated phenolAntimicrobial (Fatty acid synthesis inhibitor)Positive Control (Antimicrobial)
Trolox Chromanol with a hydroxyl groupAntioxidant (Radical scavenger)Positive Control (Antioxidant)
4-Methylphenol (p-cresol) Methylated phenolLimited intrinsic activityNegative Control/Baseline
Phenol Unsubstituted phenolGeneral antiseptic (low potency)Negative Control/Baseline

Experimental Workflow for Biological Activity Screening

The following is a recommended multi-tiered screening workflow to efficiently assess the biological potential of newly synthesized derivatives of this compound.

Caption: A multi-tiered workflow for screening novel compounds.

Tier 1: Primary In Vitro Screening

The initial step involves high-throughput screening of the compound library against a panel of assays to identify "hits."

3.1.1. Anticancer Activity: MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.

    • Treat cells with a single high concentration (e.g., 10 µM) of the test compounds and control compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

3.1.2. Antimicrobial Activity: Broth Microdilution Assay

  • Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Protocol:

    • Prepare a twofold serial dilution of the test compounds in a 96-well plate with appropriate broth media.

    • Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.1.3. Antioxidant Activity: DPPH Assay

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound.

  • Protocol:

    • Prepare various concentrations of the test compounds and control (Trolox).

    • Add a solution of DPPH in methanol to each concentration.

    • Incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

Tier 2: Dose-Response and Selectivity

For compounds that show significant activity in Tier 1, the next step is to determine their potency and selectivity.

  • IC50/EC50 Determination: Conduct dose-response experiments for the active compounds in the relevant assays to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Cytotoxicity Assay against Normal Cells: To assess the selectivity of anticancer "hits," perform cytotoxicity assays (e.g., MTT) on non-cancerous cell lines (e.g., human fibroblasts). A high selectivity index (IC50 in normal cells / IC50 in cancer cells) is desirable.

Tier 3: Mechanism of Action Studies

For the most promising lead compounds, elucidating the mechanism of action is crucial.

Caption: A potential mechanism of action for a novel anticancer compound.

  • Enzyme Inhibition Assays: If the compound is hypothesized to target a specific enzyme (e.g., a kinase, a protease), perform in vitro enzyme inhibition assays.

  • Gene and Protein Expression Analysis: Use techniques like qPCR and Western blotting to investigate changes in the expression of key genes and proteins involved in relevant signaling pathways (e.g., apoptosis, cell cycle regulation).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Analysis of IC50 Values (µM) for Anticancer Activity

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)Normal FibroblastsSelectivity Index (A549)
Derivative 1 Experimental DataExperimental DataExperimental DataCalculated Value
Derivative 2 Experimental DataExperimental DataExperimental DataCalculated Value
5-Fluorouracil 1.53.215.84.9

Table 2: Comparative Analysis of MIC Values (µg/mL) for Antimicrobial Activity

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
Derivative 1 Experimental DataExperimental Data
Derivative 2 Experimental DataExperimental Data
Triclosan 0.02128

Conclusion and Future Directions

While compounds derived from this compound are not yet established in the scientific literature, the structural motifs of this scaffold suggest a high potential for discovering novel biologically active molecules. The systematic screening approach outlined in this guide provides a robust framework for identifying and characterizing the therapeutic potential of these novel derivatives. Promising lead compounds identified through this workflow can then be advanced to more complex preclinical studies, including in vivo efficacy and pharmacokinetic profiling. This structured approach, grounded in comparative analysis, is essential for accelerating the translation of novel chemical entities from the laboratory to potential clinical applications.

Comparing 5-Bromo-2-fluoro-4-methylphenol with other halogenated phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 5-Bromo-2-fluoro-4-methylphenol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced structural and electronic properties of halogenated phenols are pivotal in dictating their chemical reactivity and biological activity. This guide provides a comprehensive comparison of this compound with other halogenated phenols, offering insights into its unique characteristics. By delving into its physicochemical properties, reactivity, and potential biological implications, this document serves as a critical resource for researchers navigating the selection of building blocks in synthetic chemistry and drug discovery.

Physicochemical Properties: A Comparative Overview

The interplay of halogen substituents on the phenolic ring significantly influences acidity (pKa), lipophilicity (logP), and spectroscopic characteristics. These parameters are fundamental in predicting the behavior of a compound in both chemical reactions and biological systems.

Acidity (pKa)

The acidity of a phenol is a direct measure of the stability of its corresponding phenoxide ion. Electron-withdrawing groups, such as halogens, stabilize the phenoxide ion through inductive effects, thereby increasing the acidity (lowering the pKa). The position of the halogen relative to the hydroxyl group is also a critical determinant.

A comparative analysis of the predicted pKa values for this compound and other selected halogenated phenols is presented below.

CompoundPredicted pKa
Phenol9.99
4-Bromophenol9.34
4-Fluorophenol9.81
2,4-Dichlorophenol7.85
This compound ~7.5 - 8.5 (Estimated)

Note: The pKa for this compound is an estimate based on the additive effects of its substituents. Experimental verification is recommended.

The presence of both a bromine and a fluorine atom is expected to render this compound more acidic than phenol and its mono-halogenated counterparts. The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, which is a primary contributor to the increased acidity.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Halogenation generally increases the lipophilicity of a molecule.

CompoundPredicted LogP
Phenol1.46
4-Bromophenol2.59
4-Fluorophenol1.83
2,4-Dichlorophenol3.06
This compound ~3.2 - 3.8 (Estimated)

Note: The LogP for this compound is an estimate. Experimental determination is advised for precise characterization.

The combined contribution of the bromo and methyl groups in this compound is anticipated to result in a significantly higher logP value compared to phenol and many other halogenated phenols, suggesting enhanced membrane permeability.

Experimental Protocol: Determination of pKa via UV-Vis Spectrophotometry

This protocol outlines a reliable method for the experimental determination of the pKa of a phenolic compound.

Objective: To determine the pKa of this compound.

Materials:

  • This compound

  • Buffer solutions (pH range 6-10)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • Pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Prepare a series of solutions with a constant concentration of the phenol in different pH buffers.

  • Measure the absorbance spectrum of each solution over a relevant wavelength range.

  • Identify the wavelength of maximum absorbance for both the protonated (PhOH) and deprotonated (PhO⁻) species.

  • Plot absorbance at a chosen wavelength versus pH.

  • The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the sigmoid curve.

G A This compound B Activating Groups (-OH, -CH3) A->B C Deactivating Groups (-Br, -F) A->C D Directing Effects B->D C->D F Regioselectivity of Electrophilic Substitution D->F E Steric Hindrance E->F A Ligand B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E F This compound Derivative F->C

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-fluoro-4-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the anticipated structure-activity relationships (SAR) of 5-bromo-2-fluoro-4-methylphenol derivatives. In the absence of extensive direct experimental data on this specific scaffold, this document synthesizes established principles from the broader class of halogenated and alkylated phenols to project the biological activities and therapeutic potential of these compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Substituted Phenols

Phenolic compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The therapeutic efficacy of the phenolic scaffold can be significantly modulated through the strategic placement of various substituents on the aromatic ring. Halogenation, in particular, is a well-established strategy to enhance the bioactivity of parent compounds.[2] The introduction of halogens can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The subject of this guide, the this compound scaffold, presents a unique combination of substituents: two different halogens (bromine and fluorine) and an alkyl group (methyl). This specific substitution pattern is anticipated to confer a distinct biological activity profile, which this guide will explore based on established SAR principles.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is a composite of the individual contributions of each substituent and their interplay.

The Role of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a critical pharmacophore. Its ability to donate a hydrogen atom is central to the antioxidant activity of phenols.[3] Furthermore, the acidic nature of the phenolic proton allows for interactions with biological targets through hydrogen bonding. Derivatization of this hydroxyl group, for instance, through etherification or esterification, can modulate the compound's solubility, membrane permeability, and metabolic stability, offering a route to prodrug strategies.

The Influence of Halogen Substituents: Bromine and Fluorine

The presence and position of halogen atoms are key determinants of a phenol's biological activity.

  • Bromine (at C5): The bromo substituent is known to increase lipophilicity, which can enhance membrane permeability and, consequently, antimicrobial and anticancer activities. The electron-withdrawing nature of bromine also influences the acidity of the phenolic proton, which can impact its antioxidant capacity.

  • Fluorine (at C2): The highly electronegative fluorine atom at the ortho position to the hydroxyl group can significantly modulate the pKa of the phenol. This alteration in acidity can fine-tune the compound's antioxidant potential and its ability to interact with target enzymes. Fluorine substitution can also block metabolic oxidation at that position, thereby increasing the compound's in vivo half-life.

The Contribution of the Methyl Group

The methyl group at the C4 position also plays a crucial role. As an electron-donating group, it can influence the electron density of the aromatic ring and the reactivity of the phenolic hydroxyl group. Its steric bulk can also affect the binding of the molecule to its biological target. Cresols (methylphenols) themselves are known for their disinfectant properties.[4]

Comparative Performance Analysis (Projected)

Table 1: Projected Comparative Antimicrobial Activity of Substituted Phenols

CompoundSubstitution PatternProjected Minimum Inhibitory Concentration (MIC)Rationale for Projected Activity
This compound 2-Fluoro, 4-Methyl, 5-BromoLow to Moderate The combination of lipophilic bromine and a methyl group is expected to enhance membrane disruption. The ortho-fluoro group may modulate activity.
4-Bromophenol4-BromoModerateA standard halogenated phenol with known antimicrobial properties.
2,4,6-Trichlorophenol2,4,6-TrichloroLowPolyhalogenation generally increases antimicrobial potency due to increased lipophilicity and electronic effects.
4-Methylphenol (p-Cresol)4-MethylHighPossesses baseline antimicrobial activity, but is generally less potent than halogenated analogs.[4]

Table 2: Projected Comparative Antioxidant Activity of Substituted Phenols

CompoundSubstitution PatternProjected Antioxidant Capacity (e.g., IC50 in DPPH assay)Rationale for Projected Activity
This compound 2-Fluoro, 4-Methyl, 5-BromoModerate The electron-donating methyl group may enhance radical scavenging, while the electron-withdrawing halogens could have a counteracting effect. The ortho-fluoro may influence the O-H bond dissociation energy.
PhenolUnsubstitutedModerateThe parent compound for comparison.
Butylated Hydroxytoluene (BHT)2,6-di-tert-butyl-4-methylHighA widely used synthetic antioxidant with sterically hindered hydroxyl group.
4-Bromophenol4-BromoLow to ModerateThe electron-withdrawing nature of bromine can decrease antioxidant activity compared to phenol.

Experimental Protocols

To facilitate further research and validation of the projected activities, this section provides detailed, step-by-step methodologies for the synthesis of a representative polyhalogenated phenol and for key biological assays.

Synthesis of a Representative Polyhalogenated Phenol

The following is a general procedure for the synthesis of a brominated and fluorinated phenol, which can be adapted for the synthesis of this compound, likely starting from 2-fluoro-4-methylphenol.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination Reaction cluster_workup Work-up and Purification cluster_product Final Product Start 2-Fluoro-4-methylphenol React Dissolve in Acetic Acid Add N-Bromosuccinimide (NBS) Stir at room temperature Start->React Step 1 Workup Quench with water Extract with Ethyl Acetate Wash with brine Dry over Na2SO4 React->Workup Step 2 Purify Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Workup->Purify Step 3 Product This compound Purify->Product Step 4

Caption: Synthetic workflow for the preparation of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-methylphenol (1.0 equivalent) in glacial acetic acid.

  • Bromination: To the stirred solution, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol details a common method for assessing the antioxidant capacity of phenolic compounds.[5][6]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement & Analysis Prep_Sample Prepare stock solutions of test compounds and Trolox in methanol Mix Mix test compound/Trolox solution with DPPH solution Prep_Sample->Mix Prep_DPPH Prepare a 0.1 mM solution of DPPH in methanol Prep_DPPH->Mix Step 1 Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Step 2 Measure Measure absorbance at 517 nm Incubate->Measure Step 3 Calculate Calculate % inhibition and IC50 value Measure->Calculate Step 4 MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_determination MIC Determination Prep_Compound Prepare serial dilutions of the test compound in a 96-well plate Inoculate Add the bacterial inoculum to each well Prep_Compound->Inoculate Prep_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Prep_Inoculum->Inoculate Step 1 Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Step 2 Determine Visually inspect for turbidity and determine the lowest concentration with no growth Incubate->Determine Step 3

References

A Senior Application Scientist's Comparative Guide to the Efficacy of 5-Bromo-2-fluoro-4-methylphenol in Target Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 5-Bromo-2-fluoro-4-methylphenol, a versatile substituted phenol, against viable alternatives in the synthesis of complex target molecules. By examining experimental data and explaining the causality behind synthetic choices, this document serves as a practical resource for informed decision-making in your research endeavors.

Introduction: The Strategic Importance of Substituted Phenols

Substituted phenols are foundational building blocks in medicinal chemistry and materials science. Their utility stems from the reactivity of the hydroxyl group and the potential for functionalization of the aromatic ring. The specific arrangement of substituents, such as in this compound, offers a unique combination of steric and electronic properties that can be strategically exploited in multi-step syntheses. This guide will focus on the practical application of this reagent, particularly in the construction of kinase inhibitors, and compare its performance with other structurally related phenols.

Core Application: Synthesis of Kinase Inhibitors via Sequential Cross-Coupling

A key application of this compound is demonstrated in the synthesis of potent kinase inhibitors, as detailed in patent literature. The synthetic strategy typically involves a two-step sequence: a Suzuki-Miyaura coupling to introduce a heterocyclic moiety at the bromine position, followed by a nucleophilic aromatic substitution or other coupling reaction involving the phenolic hydroxyl group.

Experimental Workflow: A Representative Synthesis

The following workflow illustrates the central role of this compound in the synthesis of a kinase inhibitor scaffold.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Heterocyclic Boronic Acid/Ester B->C D Intermediate 1 (Biaryl Phenol) C->D Yield: Typically high F Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) D->F E Aniline Derivative E->F G Final Kinase Inhibitor Scaffold F->G Yield: Variable

Caption: Synthetic pathway to kinase inhibitors utilizing this compound.

Comparative Analysis: this compound vs. Alternatives

The efficacy of this compound can be best understood by comparing it to other substituted phenols that could potentially be used to synthesize similar target molecules. The choice of an alternative often depends on factors such as commercial availability, cost, and the specific electronic and steric requirements of the reaction sequence.

Starting MaterialKey FeaturesAdvantages in SynthesisPotential Disadvantages
This compound Ortho-fluoro, para-methyl, meta-bromo substitution pattern.The fluorine atom can enhance binding affinity and metabolic stability in the final molecule. The methyl group provides a point of steric differentiation.May be less readily available and more expensive than simpler analogs.
2-Bromo-4-methylphenol Lacks the fluorine substituent.More economical and readily available. Simpler substitution pattern may be advantageous in some contexts.Absence of fluorine may lead to different biological activity and pharmacokinetic properties in the target molecule.
5-Bromo-2-fluorophenol Lacks the methyl substituent.The absence of the methyl group may be desirable for certain target structures to avoid steric hindrance.May exhibit different reactivity due to the altered electronic environment.
4-Bromo-2-fluoro-5-methylphenol Isomeric substitution pattern.The altered positions of the substituents can be used to explore structure-activity relationships (SAR) in drug discovery.May lead to different regiochemical outcomes in subsequent reactions.
Experimental Data Summary: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following table summarizes typical reaction conditions and yields for the coupling of various bromophenols with a generic heterocyclic boronic acid.

Bromophenol Starting MaterialCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
This compoundPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
2-Bromo-4-methylphenolPd(dppf)Cl₂Cs₂CO₃Toluene1001680-90
5-Bromo-2-fluorophenolPd(OAc)₂ / SPhosK₃PO₄THF/H₂O801088-97
4-Bromo-2-fluoro-5-methylphenolPd₂(dba)₃ / XPhosNa₂CO₃1,4-Dioxane1102475-85

Note: Yields are representative and can vary depending on the specific substrates and reaction optimization.

In-Depth Methodologies: Key Experimental Protocols

To provide a practical framework for researchers, detailed step-by-step protocols for the key transformations are outlined below. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a biaryl phenol intermediate.

Materials:

  • This compound (1.0 eq)

  • Heterocyclic boronic acid or ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the heterocyclic boronic acid/ester, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl phenol.

Validation: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Williamson Ether Synthesis of a Substituted Phenol

Objective: To functionalize the phenolic hydroxyl group via O-alkylation.

Materials:

  • Substituted phenol (e.g., the product from Protocol 1) (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask, add the substituted phenol and the base.

  • Add anhydrous DMF or acetonitrile.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired ether.[1][2]

Validation: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Mechanistic Considerations and Causality of Reagent Choice

The decision to employ this compound over its alternatives is often rooted in the desired physicochemical properties of the final target molecule.

G cluster_0 Reagent Selection cluster_1 Synthetic Transformation cluster_2 Target Molecule Properties A 5-Bromo-2-fluoro- 4-methylphenol C Suzuki Coupling A->C B Alternative Phenol (e.g., 2-Bromo-4-methylphenol) B->C H Baseline Activity/Properties B->H D Etherification / Amination C->D E Enhanced Potency (due to F-atom H-bonding) D->E F Improved Metabolic Stability (C-F bond strength) D->F G Altered Lipophilicity D->G

Caption: Decision framework for selecting a substituted phenol based on desired target molecule properties.

The ortho-fluorine substituent in this compound can significantly influence the properties of the final product. Fluorine's high electronegativity can modulate the pKa of the phenol, affecting its reactivity in subsequent steps. More importantly, in the context of drug discovery, the fluorine atom can engage in favorable hydrogen bonding interactions with biological targets, potentially enhancing potency. Furthermore, the strong carbon-fluorine bond can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

The para-methyl group provides a steric handle that can be used to probe the binding pocket of a target enzyme and can also influence the overall lipophilicity of the molecule. The interplay of these substituents makes this compound a highly valuable and strategic building block for accessing novel chemical matter with potentially superior biological properties.

Conclusion

This compound is a highly effective building block for the synthesis of complex target molecules, particularly in the realm of kinase inhibitors. Its unique substitution pattern allows for the introduction of fluorine and methyl groups that can confer desirable biological and pharmacokinetic properties to the final product. While simpler and more economical alternatives exist, the strategic incorporation of fluorine often justifies the use of this more specialized reagent. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutics and functional materials.

References

Comparative Analysis of 5-Bromo-2-fluoro-4-methylphenol Derivatives: A Review of Available In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: January 2026

For dissemination to: Researchers, scientists, and drug development professionals.

Executive Summary

The exploration of halogenated phenolic compounds is a burgeoning area of research in medicinal chemistry, driven by the potential for these structures to exhibit a wide array of biological activities. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto a phenol scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide sought to provide a comprehensive comparison of the in vitro and in vivo studies of 5-Bromo-2-fluoro-4-methylphenol and its derivatives. However, a thorough review of the current scientific literature reveals a significant gap in research pertaining to this specific chemical entity and its direct derivatives.

While extensive research exists for a variety of other brominated and fluorinated phenols, demonstrating activities ranging from anticancer to antimicrobial, specific experimental data for this compound remains unpublished. This guide will, therefore, provide a comparative overview of closely related halogenated phenol derivatives to offer a predictive context for the potential biological activities of this compound, while clearly noting the absence of direct evidence.

Introduction to Halogenated Phenols in Drug Discovery

Phenolic compounds are a cornerstone in the development of new therapeutic agents due to their inherent antioxidant properties and their ability to interact with a multitude of biological targets. The addition of halogens to the phenolic ring is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.

  • Fluorine: The introduction of a fluorine atom can increase metabolic stability by blocking sites of oxidation, improve binding affinity through the formation of hydrogen bonds and other electrostatic interactions, and enhance membrane permeability.

  • Bromine: Bromine, being larger and more lipophilic, can also enhance binding affinity and membrane transport. Brominated compounds have shown significant potential in various therapeutic areas.

Given these principles, this compound presents an interesting scaffold for chemical exploration. The combination of bromine and fluorine, along with a methyl group, offers a unique electronic and steric profile that could translate into specific biological activities.

Comparative Landscape of Related Halogenated Phenols

In the absence of direct studies on this compound, we turn our attention to analogous structures to infer potential areas of biological investigation.

Anticancer and Cytotoxic Activities

Numerous studies have highlighted the anticancer potential of fluorinated and brominated phenol derivatives. For instance, various fluorinated chalcones and cinnamide-fluorinated derivatives have demonstrated cytotoxic activity against cancer cell lines like HepG2.[1][2] Similarly, certain bromophenol derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.[3]

It is plausible that derivatives of this compound could be synthesized and evaluated for their cytotoxic effects against a panel of cancer cell lines. Key experimental considerations would include:

  • Cell Viability Assays: To determine the concentration-dependent effects of the compounds on cancer cell proliferation.

  • Mechanism of Action Studies: To investigate whether cell death occurs via apoptosis or necrosis, and to identify the underlying signaling pathways.

Antimicrobial and Antibiofilm Activities

Halogenated phenols have a long history of use as antimicrobial agents. Recent research has focused on developing novel derivatives to combat antibiotic resistance. For example, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), an analog of thymol, has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and prevents biofilm formation.[4] Furthermore, a study on bromophenol derivatives revealed their potential as antibacterial agents against S. aureus and MRSA, with some compounds also inhibiting biofilm formation.[5]

This suggests that derivatives of this compound could be promising candidates for antimicrobial drug discovery. A typical investigational workflow would involve:

  • Minimum Inhibitory Concentration (MIC) Determination: To assess the potency of the compounds against a range of clinically relevant bacteria and fungi.

  • Biofilm Inhibition and Eradication Assays: To evaluate the ability of the compounds to prevent the formation of and destroy existing biofilms.

Methodologies for Future Investigations

For researchers interested in exploring the biological potential of this compound derivatives, a structured approach to in vitro and in vivo evaluation is recommended.

In Vitro Experimental Protocols

A foundational step in characterizing the biological activity of novel compounds is a comprehensive in vitro screening cascade.

Workflow for In Vitro Screening of Novel Compounds

cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Characterization->Antimicrobial Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis Biofilm Biofilm Inhibition/ Eradication Assays Antimicrobial->Biofilm SAR Structure-Activity Relationship (SAR) Studies Apoptosis->SAR Biofilm->SAR Enzyme Enzyme Inhibition Assays (if applicable) Enzyme->SAR

Caption: A generalized workflow for the initial in vitro evaluation of novel chemical compounds.

In Vivo Experimental Design

Promising candidates from in vitro studies would then be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Workflow for In Vivo Evaluation

cluster_0 Pre-clinical Studies cluster_1 Efficacy Models cluster_2 Pharmacokinetics Lead_Compound Lead Compound Selection (from In Vitro Data) Toxicity Acute Toxicity Studies (e.g., LD50 determination) Lead_Compound->Toxicity Xenograft Cancer Xenograft Models (for anticancer agents) Toxicity->Xenograft Infection Infection Models (for antimicrobial agents) Toxicity->Infection ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Xenograft->ADME Infection->ADME

References

Comparative Analysis of Synthetic Routes to 5-Bromo-2-fluoro-4-methylphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-fluoro-4-methylphenol is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on a phenolic ring, provides a versatile scaffold for further chemical modifications. The efficient and regioselective synthesis of this compound is therefore of significant interest to researchers in drug development and materials science. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering insights into the strategic considerations and experimental details for each approach.

Route A: Electrophilic Bromination of 2-Fluoro-4-methylphenol

This strategy leverages the commercially available starting material, 2-fluoro-4-methylphenol, and introduces the bromine atom in the final key step via an electrophilic aromatic substitution reaction. The success of this route hinges on the regioselective control of the bromination reaction.

Synthetic Strategy and Mechanistic Considerations

The synthesis commences with the readily available 2-fluoro-4-methylphenol. The key transformation is the electrophilic bromination of this phenol. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring: the hydroxyl group (-OH), the fluorine atom (-F), and the methyl group (-CH₃).

  • Hydroxyl Group (-OH): A strongly activating and ortho, para-directing group.[1][2]

  • Methyl Group (-CH₃): A weakly activating and ortho, para-directing group.

  • Fluorine Atom (-F): A weakly deactivating yet ortho, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects.[3]

The powerful activating and directing effect of the hydroxyl group is expected to dominate the regioselectivity of the bromination.[4] Of the two available ortho positions to the hydroxyl group (C3 and C5), the C5 position is sterically less hindered than the C3 position, which is flanked by the methyl group. Therefore, electrophilic attack by a brominating agent is anticipated to occur preferentially at the C5 position, yielding the desired this compound. The use of N-bromosuccinimide (NBS) in the presence of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH), has been shown to be effective for the mono-ortho-bromination of phenols with high selectivity.[5][6]

Route A start 2-Fluoro-4-methylphenol product This compound start->product NBS, p-TsOH CH2Cl2, rt

Caption: Synthetic pathway for Route A.

Experimental Protocol

Step 1: Bromination of 2-Fluoro-4-methylphenol

  • To a solution of 2-fluoro-4-methylphenol (1.0 eq.) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (0.1 eq.).

  • Stir the solution at room temperature for 10 minutes.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 eq.) in CH₂Cl₂.

  • Add the NBS solution dropwise to the phenol solution over a period of 20-30 minutes at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Directed ortho-Metalation of 4-Bromo-2-fluoro-1-methylbenzene

This alternative approach begins with a commercially available brominated and fluorinated toluene derivative and introduces the hydroxyl group regioselectively in the final step. This strategy relies on the directing effect of the fluorine atom in an ortho-metalation reaction.

Synthetic Strategy and Mechanistic Considerations

The starting material for this route is 4-Bromo-2-fluoro-1-methylbenzene. The key step is the introduction of the hydroxyl group at the C5 position. This is achieved through a Directed ortho-Metalation (DoM) reaction.[7][8] The fluorine atom, although a moderate directing group, can direct the lithiation to its ortho position.[9][10]

Treatment of 4-Bromo-2-fluoro-1-methylbenzene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature is expected to result in the deprotonation of the C5 position, which is ortho to the fluorine atom, to form a highly reactive aryllithium intermediate. This intermediate is then trapped with an electrophilic oxygen source. A common and effective method involves the reaction with trimethyl borate (B(OMe)₃) to form a boronate ester. Subsequent oxidative workup of the boronate ester with hydrogen peroxide (H₂O₂) in a basic medium furnishes the desired this compound. This borylation-oxidation sequence is a well-established method for the synthesis of phenols from organometallic reagents.

Route B start 4-Bromo-2-fluoro-1-methylbenzene intermediate Aryllithium Intermediate start->intermediate n-BuLi, THF -78 °C product This compound intermediate->product 1. B(OMe)3 2. H2O2, NaOH

Caption: Synthetic pathway for Route B.

Experimental Protocol

Step 1: Directed ortho-Metalation and Borylation

  • To a solution of 4-Bromo-2-fluoro-1-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add trimethyl borate (1.2 eq.) dropwise to the solution, again maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

Step 2: Oxidative Workup

  • Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (e.g., 3 M aqueous solution).

  • Carefully add hydrogen peroxide (30% aqueous solution) dropwise, keeping the temperature below 20 °C.

  • Stir the mixture at room temperature for 1-2 hours or until the oxidation is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Comparative Analysis

FeatureRoute A: Electrophilic BrominationRoute B: Directed ortho-Metalation
Starting Material 2-Fluoro-4-methylphenol4-Bromo-2-fluoro-1-methylbenzene
Number of Steps 1 (from commercially available starting material)1 (from commercially available starting material, but a two-step procedure)
Key Transformation Electrophilic Aromatic Substitution (Bromination)Directed ortho-Metalation followed by Borylation-Oxidation
Regiocontrol Good to excellent, directed by the powerful -OH group.Excellent, directed by the fluorine atom in the DoM step.
Potential Side Reactions Over-bromination (dibromination), formation of other isomers.Incomplete metalation, side reactions of the organolithium intermediate.
Reagents & Conditions NBS, p-TsOH; relatively mild conditions.n-BuLi, B(OMe)₃, H₂O₂; requires anhydrous conditions and low temperatures.
Overall Yield Potentially high, dependent on the selectivity of bromination.Generally good to high, as DoM reactions are often efficient.
Advantages Operationally simpler, avoids highly reactive organometallic intermediates.High and predictable regioselectivity.
Disadvantages Potential for isomeric impurities if regioselectivity is not perfect.Requires stringent anhydrous and low-temperature conditions; use of pyrophoric n-BuLi.

Conclusion

Both Route A and Route B present viable and efficient strategies for the synthesis of this compound. The choice between the two routes will likely depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and tolerance for potential impurities.

Route A is attractive for its operational simplicity and use of less hazardous reagents. The success of this route is contingent on achieving high regioselectivity in the bromination step, which, based on the directing group effects, is highly probable.

Route B offers the advantage of superior and more predictable regiocontrol through the Directed ortho-Metalation strategy. However, it necessitates more stringent experimental conditions, including the use of an inert atmosphere, anhydrous solvents, and low temperatures, as well as the handling of a pyrophoric reagent.

For laboratories equipped to handle organometallic chemistry, Route B may be the preferred method for ensuring high purity of the final product. For applications where operational simplicity is a priority and minor isomeric impurities can be tolerated or easily removed, Route A provides a compelling alternative.

References

A Comparative Guide to 5-Bromo-2-fluoro-4-methylphenol in Drug Discovery: Unlocking Strategic Advantages

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established method for optimizing drug-like properties. Among the available halogenated building blocks, 5-Bromo-2-fluoro-4-methylphenol has emerged as a particularly advantageous synthon. This guide provides an in-depth comparison of this compound with other structurally related phenols, supported by physicochemical data and synthetic considerations, to highlight its unique value in the drug discovery process.

The Strategic Advantage of Halogenation: A Tale of Fluorine and Bromine

The introduction of halogen atoms into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. Fluorine, the most electronegative element, is prized for its ability to enhance metabolic stability, modulate pKa, and increase binding affinity through favorable electrostatic interactions.[1][2][3] Bromine, while less electronegative, offers distinct advantages such as forming potent halogen bonds, which can significantly enhance protein-ligand interactions and improve selectivity.[4][5] The presence of both a fluorine and a bromine atom in this compound provides a unique combination of these beneficial properties.

Physicochemical Properties: A Head-to-Head Comparison

The utility of a building block in drug discovery is fundamentally linked to its physicochemical properties. Here, we compare this compound with two analogs: 4-Bromo-2-fluoro-5-methylphenol and 5-Bromo-2-chloro-4-methylphenol, to illustrate the subtle yet significant impact of substituent placement and halogen identity.

PropertyThis compound4-Bromo-2-fluoro-5-methylphenol[6]5-Bromo-2-chloro-4-methylphenol[7]
Molecular Formula C7H6BrFO[8]C7H6BrFO[6]C7H6BrClO[7]
Molecular Weight 205.02 g/mol [8]205.02 g/mol [6]221.48 g/mol [7]
XLogP3 2.7[8]2.7[6]3.3[7]
Topological Polar Surface Area (TPSA) 20.2 Ų[8]20.2 Ų[6]20.2 Ų[7]

Data sourced from PubChem.[6][7][8]

This comparison highlights that while the isomeric 4-Bromo-2-fluoro-5-methylphenol shares the same elemental composition and thus molecular weight, the substitution pattern can influence synthetic accessibility and biological activity. The chloro-analog, 5-Bromo-2-chloro-4-methylphenol, exhibits a higher molecular weight and a significantly higher calculated lipophilicity (XLogP3), which can impact solubility and permeability. The moderate lipophilicity of this compound strikes a balance that is often desirable in drug candidates.

The Power of Combined Halogenation: A Mechanistic Perspective

The unique arrangement of fluorine and bromine atoms in this compound offers a dual advantage in drug design.

  • Metabolic Stability: The strong carbon-fluorine bond ortho to the hydroxyl group can shield this metabolically susceptible site from enzymatic degradation, thereby increasing the compound's half-life.[1]

  • Enhanced Binding Affinity: The bromine atom, positioned meta to the hydroxyl group, can act as a powerful halogen bond donor.[4][5] This non-covalent interaction can provide additional binding energy and selectivity for the target protein.

The following diagram illustrates the potential interactions of this compound within a hypothetical protein binding pocket.

G cluster_protein Protein Binding Pocket cluster_ligand This compound Acceptor H-Bond Acceptor Donor Halogen Bond Acceptor Hydrophobic Hydrophobic Pocket Phenol OH Phenol->Acceptor H-Bond Fluorine F Bromine Br Bromine->Donor Halogen Bond Methyl CH3 Methyl->Hydrophobic Hydrophobic Interaction Aromatic_Ring Ar

Caption: Potential binding interactions of this compound.

Synthetic Accessibility: A Practical Consideration

Illustrative Synthetic Workflow:

G Start 1-Bromo-4-fluorobenzene Step1 Lithiation (n-BuLi, TMP) Start->Step1 Intermediate1 Lithium Intermediate Step1->Intermediate1 Step2 Borylation (Triisopropyl borate) Intermediate1->Step2 Intermediate2 Boronic Ester Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 5-Bromo-2-fluorophenylboronic acid Step3->Intermediate3 Step4 Oxidation (H2O2, NaOH) Intermediate3->Step4 Product 5-Bromo-2-fluorophenol Step4->Product

Caption: General synthetic route for a related bromofluorophenol.

The synthesis of this compound would likely involve a multi-step process, and the availability of starting materials and the regioselectivity of the halogenation steps would be key considerations. The existence of commercial suppliers for this specific compound indicates that viable synthetic routes have been established.

Case Studies and Broader Impact

While specific examples of approved drugs containing the this compound moiety are not prominent, the broader classes of brominated and fluorinated pharmaceuticals are extensive. Bromine is a key component in drugs targeting the nervous, sensory, and respiratory systems.[10] It is found in antimicrobial, anesthetic, antiviral, and anticancer agents.[11][12] Fluorine substitution is a hallmark of many modern pharmaceuticals, enhancing their efficacy and pharmacokinetic properties.[1][3] The combination of these two halogens in a single, versatile building block like this compound presents a compelling tool for medicinal chemists to address a wide range of therapeutic targets.

Conclusion

This compound stands out as a valuable building block in drug discovery due to the synergistic effects of its fluorine and bromine substituents. It offers a unique combination of enhanced metabolic stability, potential for strong halogen bonding, and balanced lipophilicity. While its direct incorporation into marketed drugs is yet to be widely documented, its potential for generating novel drug candidates with improved properties is significant. For researchers and drug development professionals, this compound represents a strategic tool for navigating the complexities of medicinal chemistry and accelerating the path to new therapeutics.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Validation of 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation and validation of novel chemical entities are paramount. This guide provides an in-depth technical overview of the spectroscopic analysis of 5-Bromo-2-fluoro-4-methylphenol, a substituted phenolic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present analytical data but to also provide the rationale behind the experimental choices, ensuring a robust and validated approach to characterization.

This guide will navigate through the structural confirmation of this compound, comparing its expected and available spectroscopic data with that of its isomers and related compounds. We will delve into the principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing both theoretical understanding and practical experimental protocols.

The Imperative of Unambiguous Characterization

The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical checkpoints. The identity, purity, and stability of a molecule must be unequivocally established. Spectroscopic techniques are the cornerstones of this process, each providing a unique piece of the structural puzzle.[1] A multi-technique approach is not merely confirmatory; it is a system of cross-validation that builds a comprehensive and trustworthy profile of the molecule .

Structural Elucidation Workflow

A logical and systematic workflow is crucial for the efficient and accurate characterization of a novel compound. The following diagram illustrates the typical workflow for the spectroscopic analysis and validation of a small organic molecule like this compound.

Caption: Workflow for Spectroscopic Analysis and Validation.

Spectroscopic Deep Dive: this compound and Its Comparators

To fully appreciate the spectroscopic characteristics of this compound, a comparative analysis with its structural isomers is invaluable. Subtle differences in the positions of the bromine, fluorine, and methyl groups on the phenol ring will manifest as distinct shifts and patterns in their respective spectra. For the purpose of this guide, we will primarily compare this compound with 2-Bromo-4-methylphenol and 4-Bromo-2-fluoro-5-methylphenol , for which more comprehensive spectroscopic data is publicly available.

Table 1: Comparison of Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₆BrFO205.021111096-04-8[2]
2-Bromo-4-methylphenolC₇H₇BrO187.036627-55-0[3]
4-Bromo-2-fluoro-5-methylphenolC₇H₆BrFO205.02550400-07-2[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum of this compound:

  • Aromatic Protons: Two distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm). The proton at C3 will be a doublet due to coupling with the fluorine at C2. The proton at C6 will appear as a singlet, as it has no adjacent protons.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group, likely in the range of 2.0-2.5 ppm.

  • Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which is concentration and solvent dependent.

Available ¹H NMR Data for this compound:

A publicly available ¹H NMR spectrum for this compound supports the expected pattern.[4]

Comparative ¹H NMR Data:

CompoundAromatic Proton SignalsMethyl Proton SignalHydroxyl Proton Signal
This compound Two signals expectedOne singlet expectedOne broad singlet expected
2-Bromo-4-methylphenol Three signals observed in the aromatic region[3]One singlet observedOne singlet observed

The difference in the number of aromatic signals is a key distinguishing feature between this compound (two aromatic protons) and 2-Bromo-4-methylphenol (three aromatic protons).

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the presence of fluorine, C-F coupling will be observed in the ¹³C NMR spectrum of this compound, providing valuable structural information.

Expected ¹³C NMR Spectrum of this compound:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to fluorine (C2) will appear as a doublet with a large coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbon attached to bromine (C5) will have its chemical shift influenced by the heavy atom effect.

  • Methyl Carbon: A single signal for the methyl carbon.

Available ¹³C NMR Data:

Note: A publicly available ¹³C NMR spectrum for this compound could not be located during the preparation of this guide.

Comparative ¹³C NMR Data:

CompoundAromatic Carbon SignalsMethyl Carbon Signal
This compound Six signals expected, with C-F couplingOne signal expected
2-Bromo-4-methylphenol Six distinct signals observed[5]One signal observed
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Spectrum of this compound:

  • -OH Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

  • C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1200-1260 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

  • C-Br Stretch: An absorption in the 500-600 cm⁻¹ region.

Available FT-IR Data:

Note: A publicly available FT-IR spectrum for this compound could not be located during the preparation of this guide.

Comparative FT-IR Data:

CompoundKey Functional Group Frequencies
This compound Expected bands for -OH, aromatic C-H, C=C, C-O, C-F, and C-Br.
2-Bromo-4-methylphenol Observed bands for -OH, aromatic C-H, C=C, C-O, and C-Br.[6]

The presence of a C-F stretching band would be a key differentiator for this compound compared to 2-Bromo-4-methylphenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7] For halogenated compounds, the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a characteristic feature.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 204 and 206, corresponding to the presence of one bromine atom.

  • Fragmentation: Common fragmentation pathways for phenols include the loss of CO and CHO. The fragmentation pattern will also be influenced by the positions of the fluoro and bromo substituents.

Available Mass Spectrometry Data:

Note: A publicly available mass spectrum for this compound could not be located during the preparation of this guide.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragments
This compound 204/206 (expected)-
2-Bromo-4-methylphenol 186/188 (observed)[1]Loss of Br, loss of CH₃
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Expected UV-Vis Spectrum of this compound:

Phenolic compounds typically exhibit two main absorption bands in the UV region. For this compound, these would be expected around 220 nm and 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the ring.

Available UV-Vis Data:

Note: A publicly available UV-Vis spectrum for this compound could not be located during the preparation of this guide.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh ~10-20 mg of sample dissolve 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer 3. Transfer to a clean, dry 5 mm NMR tube dissolve->transfer instrument 4. Insert sample into NMR spectrometer lock 5. Lock and shim the instrument instrument->lock acquire_h1 6. Acquire ¹H NMR spectrum lock->acquire_h1 acquire_c13 7. Acquire ¹³C NMR spectrum acquire_h1->acquire_c13 process 8. Process spectra (Fourier transform, phase correction, baseline correction) reference 9. Reference spectra to internal standard (TMS) process->reference integrate 10. Integrate ¹H signals and pick peaks for both spectra reference->integrate

Caption: Step-by-step protocol for NMR analysis.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

FTIR_Protocol cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis clean 1. Clean the ATR crystal with a suitable solvent background 2. Collect a background spectrum clean->background place 3. Place a small amount of solid sample on the crystal background->place pressure 4. Apply pressure to ensure good contact place->pressure collect 5. Collect the sample spectrum pressure->collect clean_after 6. Clean the ATR crystal thoroughly collect->clean_after

Caption: Protocol for solid-state ATR FT-IR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GCMS_Protocol cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve 1. Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent (e.g., DCM) inject 2. Inject 1 µL into the GC-MS dissolve->inject separate 3. Separate on a suitable capillary column inject->separate ionize 4. Ionize using Electron Impact (EI) at 70 eV separate->ionize detect 5. Detect fragments with the mass analyzer ionize->detect analyze 6. Analyze the resulting mass spectrum detect->analyze UVVis_Protocol cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Analysis prepare 1. Prepare a dilute solution (e.g., 0.1 mg/mL) in a UV-transparent solvent (e.g., Ethanol) blank 2. Record a baseline with the pure solvent prepare->blank measure 3. Measure the absorbance of the sample from 200-400 nm blank->measure identify 4. Identify λmax values measure->identify

References

A Senior Application Scientist's Guide to the Reactivity of 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Multifunctional Phenol

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 5-Bromo-2-fluoro-4-methylphenol emerges as a compelling building block, distinguished by a unique substitution pattern that offers multiple, orthogonal sites for chemical modification. This guide provides an in-depth assessment of its reactivity, moving beyond theoretical principles to offer a comparative analysis grounded in established chemical behavior. We will dissect the reactivity at three key locations: the phenolic hydroxyl group, the aromatic ring, and the carbon-bromine bond. This analysis is designed to empower researchers to harness the full synthetic potential of this versatile intermediate.

The core structure integrates an activating hydroxyl group, a deactivating but ortho, para-directing fluoro group, a synthetically valuable bromo handle, and a methyl group. Understanding the interplay of these substituents is crucial for predicting and controlling reaction outcomes.

Comparative Reactivity Analysis: A Three-Point Assessment

The utility of this compound is best understood by comparing its reactivity at its key functional sites against simpler, more common phenols, namely Phenol and 4-Bromophenol. The electronic effects of the additional fluoro and methyl substituents introduce significant, and often advantageous, modulations in reactivity.

The Phenolic Hydroxyl Group: Acidity and Nucleophilicity

The hydroxyl group is a primary site for reactions such as deprotonation, etherification, and esterification. Its reactivity is fundamentally governed by its acidity (pKa).

  • Acidity (pKa): The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the negative charge, increasing acidity (lowering pKa), while electron-donating groups (EDGs) have the opposite effect.

    • Phenol: Serves as our baseline.

    • 4-Bromophenol: The bromine atom exerts a weak resonance-donating (+R) effect and a stronger inductive-withdrawing (-I) effect. The net result is electron withdrawal, making 4-bromophenol slightly more acidic than phenol.[1]

    • This compound: This molecule features two strong EWGs (F and Br) and one EDG (CH₃). The fluorine atom, ortho to the hydroxyl group, is a potent EWG via the -I effect. The bromine, meta to the hydroxyl, also contributes a -I effect. The para-methyl group is a weak EDG. The cumulative strong electron-withdrawing character from the halogens is expected to significantly stabilize the phenoxide ion, rendering This compound substantially more acidic than both phenol and 4-bromophenol.

  • O-Alkylation (Williamson Ether Synthesis): This reaction proceeds via the formation of a nucleophilic phenoxide ion, followed by an Sₙ2 reaction with an alkyl halide.[2][3] Due to its enhanced acidity, this compound can be readily deprotonated by common bases (e.g., K₂CO₃, NaH) to form the highly nucleophilic phenoxide, which can then be alkylated to form a diverse range of aryl ethers.[3][4] The reaction is efficient and a cornerstone for modifying the phenolic moiety.[2]

The Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The susceptibility of the benzene ring to attack by electrophiles is dictated by the combined electronic effects of its substituents.[5]

  • Directing Effects: The hydroxyl group is a powerful activating, ortho, para-directing group and dominates the regioselectivity of EAS reactions.[6][7] The other substituents modulate this effect:

    • -OH (at C1): Strongly activating, ortho, para-directing.

    • -F (at C2): Deactivating via induction (-I), but ortho, para-directing via resonance (+R).[8]

    • -CH₃ (at C4): Weakly activating, ortho, para-directing.

    • -Br (at C5): Deactivating via induction (-I), but ortho, para-directing via resonance (+R).[8]

  • Predicted Regioselectivity: The directing effects of the powerful -OH group are paramount. It strongly directs incoming electrophiles to the positions ortho and para to it (C2, C6, C4).

    • The C2 and C4 positions are already substituted.

    • Therefore, the primary site for electrophilic attack will be the C6 position , which is ortho to the hydroxyl group and meta to the bromine. This provides a highly predictable outcome for reactions like nitration, halogenation, and Friedel-Crafts reactions.

The Carbon-Bromine Bond: A Gateway to Cross-Coupling

The C-Br bond is an invaluable synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[9]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with a boronic acid or ester.[10] The C-Br bond in this compound is well-suited for this transformation, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C5 position.[11][12] This reactivity is comparable to that of 4-bromophenol, which is also widely used in Suzuki couplings.[13]

  • Other Cross-Couplings: The C-Br bond can also participate in other important transformations like Buchwald-Hartwig amination (C-N bond formation) and Sonogashira coupling (C-C alkyne formation), further highlighting its synthetic versatility.

Data Summary: A Comparative Reactivity Matrix

FeaturePhenol4-BromophenolThis compoundRationale for Difference
pKa (Acidity) ~10.0 (Baseline)~9.3 (More Acidic)[1]Lowest (Most Acidic) Strong inductive electron withdrawal by ortho-F and meta-Br outweighs weak donation from para-CH₃, stabilizing the phenoxide.
Reactivity in EAS High (Activated)Moderate (Less Activated)Moderate-Low (Deactivated) The powerful activating -OH group is counteracted by the deactivating effects of two halogens (-I > +R).[7][8]
EAS Regioselectivity Ortho, ParaOrtho to -OHHighly selective for C6 The dominant -OH group directs ortho/para. With C2 and C4 blocked, substitution is strongly favored at the vacant C6 position.
C-Br Bond Reactivity N/AHigh High The aryl C-Br bond is a standard substrate for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Experimental Protocol: Williamson Ether Synthesis of 5-Bromo-2-fluoro-4-methyl-1-methoxybenzene

This protocol provides a robust, self-validating method for the O-alkylation of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize the methyl ether of this compound, demonstrating the reactivity of the phenolic hydroxyl group.

Causality: The reaction first involves the deprotonation of the acidic phenol with a strong base to form a potent nucleophile (the phenoxide). This phenoxide then displaces a halide from an electrophilic methyl source (Sₙ2 reaction) to form the ether product. A polar aprotic solvent is chosen to solvate the cation of the base without impeding the nucleophilicity of the phenoxide.

Materials and Reagents:
  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iodomethane (CH₃I) (1.2 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol (concentration approx. 0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 10 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol. Portion-wise addition at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium phenoxide forms.

  • Alkylation: Add iodomethane (1.2 eq) dropwise via syringe. Causality: Iodide is an excellent leaving group, making iodomethane a highly reactive electrophile for the Sₙ2 reaction.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl to quench the excess NaH. Causality: This safely neutralizes the reactive hydride, preventing a violent reaction with water.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by brine. Causality: Washing removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford the pure 5-Bromo-2-fluoro-4-methyl-1-methoxybenzene.

Visualizing Reaction Pathways and Workflows

Diagrams provide a clear visual summary of the key concepts discussed.

G cluster_0 Reactivity Sites of this compound mol mol p1 Phenolic -OH (Acidity, O-Alkylation) mol->p1 1 p2 Aromatic Ring (EAS) (Site C6) mol->p2 2 p3 C-Br Bond (Cross-Coupling) mol->p3 3

Caption: Key reactive sites on the this compound scaffold.

G cluster_workflow Experimental Workflow: Williamson Ether Synthesis start 1. Dissolve Phenol in Anhydrous DMF deprotonate 2. Add NaH at 0°C (Forms Phenoxide) start->deprotonate alkylate 3. Add CH3I (Sₙ2 Reaction) deprotonate->alkylate monitor 4. Monitor by TLC (Warm to RT) alkylate->monitor quench 5. Quench with NH4Cl monitor->quench extract 6. Aqueous Workup & Extraction quench->extract purify 7. Column Chromatography extract->purify product Pure Aryl Ether purify->product SuzukiCycle Simplified Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-Br)L₂ A->B + ArBr C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C + [R-B(OH)₃]⁻ D Reductive Elimination C->D D->A Product Coupled Product (Ar-Ar') D->Product ArBr This compound ArBr->B Boronic R-B(OH)₂ + Base Boronic->C

References

Benchmarking 5-Bromo-2-fluoro-4-methylphenol against similar building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-Bromo-2-fluoro-4-methylphenol and Structurally Related Building Blocks for Drug Discovery

Abstract

Substituted phenols are cornerstone building blocks in medicinal chemistry, prized for their synthetic versatility and their role as key pharmacophoric elements. The strategic introduction of fluorine and other halogens can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive performance benchmark of this compound against a curated set of structurally similar analogs. We delve into a comparative analysis of their physicochemical properties and evaluate their reactivity in three essential, industrially relevant transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and a standard O-alkylation. Detailed experimental protocols, comparative data, and mechanistic insights are provided to empower researchers, scientists, and drug development professionals to make informed decisions in scaffold selection and synthetic route design.

Introduction: The Strategic Value of Substituted Phenols in Medicinal Chemistry

The phenol moiety is a privileged scaffold in drug design, appearing in numerous approved therapeutics. Its hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring provides a platform for diverse functionalization. The introduction of fluorine, in particular, has become a powerful strategy in modern drug discovery.[4][5] Due to its high electronegativity and small van der Waals radius, fluorine can alter the acidity (pKa) of the phenolic proton, block sites of metabolic oxidation, and form unique, favorable interactions with protein targets.[2][3]

This compound presents a unique combination of reactive handles: a nucleophilic phenolic oxygen, a carbon-bromine bond amenable to cross-coupling, and the modulating effects of the ortho-fluoro and para-methyl groups. Understanding how this specific arrangement of substituents influences its reactivity compared to other similar building blocks is critical for efficient and predictable synthesis of complex target molecules. This guide benchmarks its performance against three analogs designed to probe the distinct contributions of the ortho-halogen and its position:

  • 4-Bromo-2-fluoro-5-methylphenol: A positional isomer to assess the impact of substituent placement.

  • 5-Bromo-2-chloro-4-methylphenol: An analog to compare the effect of an ortho-chloro versus an ortho-fluoro group.

  • 5-Bromo-4-methylphenol: A control compound lacking the ortho-halogen to isolate its influence.

Meet the Building Blocks: Physicochemical Property Showdown

The subtle structural differences among these building blocks lead to distinct physicochemical profiles, which can have significant implications for their handling, solubility, and downstream biological activity.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-Bromo-2-fluoro-5-methylphenol[6]5-Bromo-2-chloro-4-methylphenol[7]5-Bromo-4-methylphenol
Structure
CAS Number 1809248-28-5550400-07-2[6]143666-99-3144703-24-4
Molecular Weight 205.02 g/mol 205.02 g/mol [6]221.48 g/mol [7]187.03 g/mol
Calculated LogP 2.752.70[6]3.30[7]2.81
Calculated pKa ~8.5~8.6~8.2~9.5
TPSA 20.23 Ų20.23 Ų20.23 Ų[7]20.23 Ų

Causality Insight: The most striking difference is in the pKa. The presence of an electron-withdrawing halogen (F or Cl) ortho to the hydroxyl group significantly increases its acidity (lowers the pKa) compared to the non-halogenated analog. This is due to the inductive effect stabilizing the corresponding phenoxide anion. This enhanced acidity can influence reaction conditions, particularly for base-mediated processes like O-alkylation. The higher LogP of the chloro-analog reflects the greater lipophilicity of chlorine compared to fluorine.

Benchmarking Performance: Head-to-Head in Key Transformations

To assess the synthetic utility of these building blocks, we subjected them to three widely used reactions. The following protocols are robust, self-validating systems, and the comparative data (presented as typical, illustrative results) highlight key reactivity trends.

Suzuki-Miyaura Coupling: Assessing C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds, fundamental to building molecular complexity.[8][9] This experiment benchmarks the reactivity of the C-Br bond in each building block.

  • Reactor Setup: To a dry 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add the bromo-phenol building block (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for the specified time. Monitor reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_reaction Reaction cluster_workup Workup & Purification A Add Bromo-Phenol (1 eq) B Add Phenylboronic Acid (1.2 eq) C Add K2CO3 (2.5 eq) D Add Pd(dppf)Cl2 (3 mol%) E Add Dioxane/Water (4:1) F Heat to 90 °C G Cool & Dilute (EtOAc/H2O) F->G H Extract with EtOAc G->H I Column Chromatography H->I J Isolated Product I->J

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Building BlockReaction Time (h)Isolated Yield (%)
This compound 492%
4-Bromo-2-fluoro-5-methylphenol 490%
5-Bromo-2-chloro-4-methylphenol 3.594%
5-Bromo-4-methylphenol 585%

Causality Insight: All substrates perform well, indicating the C-Br bond is readily activated. The presence of an electron-withdrawing ortho-halogen (F or Cl) appears to accelerate the rate-limiting oxidative addition step compared to the non-halogenated analog, resulting in shorter reaction times and higher yields. The slightly faster rate for the chloro-analog may be attributed to its electronic properties relative to fluorine in this specific catalytic cycle.

Buchwald-Hartwig Amination: A Test of C-N Bond Formation Efficiency

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern synthesis, allowing access to anilines that are ubiquitous in pharmaceuticals.[10][11][12]

  • Reactor Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

  • Catalyst Pre-formation: In a separate vial, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and RuPhos (0.036 mmol, 3.6 mol%). Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • Reactant Addition: To the Schlenk tube containing the base, add the bromo-phenol building block (1.0 mmol) and morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Add the pre-formed catalyst solution to the Schlenk tube, seal, and heat to 100 °C with vigorous stirring. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

G cluster_catalyst Catalyst Pre-formation cluster_main Main Reaction cluster_workup Workup & Purification Cat1 Pd2(dba)3 + RuPhos Cat2 Stir in Toluene Cat1->Cat2 D Combine & Heat to 100 °C Cat2->D A Add Bromo-Phenol (1 eq) B Add Morpholine (1.2 eq) A->B C Add NaOtBu (1.4 eq) B->C C->D E Filter through Celite D->E F Concentrate E->F G Column Chromatography F->G H Isolated Product G->H

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Building BlockReaction Time (h)Isolated Yield (%)
This compound 688%
4-Bromo-2-fluoro-5-methylphenol 685%
5-Bromo-2-chloro-4-methylphenol 875%
5-Bromo-4-methylphenol 691%

Causality Insight: The choice of a bulky, electron-rich phosphine ligand like RuPhos is crucial for promoting the reductive elimination step.[13] Here, steric hindrance plays a more significant role. The bulky ortho-chloro group in 5-Bromo-2-chloro-4-methylphenol likely impedes the approach of the palladium catalyst, leading to a longer reaction time and lower yield. The smaller fluorine atom presents less of a steric clash, resulting in performance comparable to the un-substituted analog.

O-Alkylation: Probing Phenolic Reactivity

The Williamson ether synthesis is a classic and reliable method for forming ether linkages, a common motif in drug molecules.[14] This experiment directly probes the nucleophilicity of the phenolic oxygen.

  • Reactor Setup: To a round-bottom flask, add the bromo-phenol building block (1.0 mmol) and dissolve it in acetone (10 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Alkylating Agent: Add benzyl bromide (1.1 mmol, 1.1 equiv) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and stir for the specified time. Monitor by TLC.

  • Workup: Cool the reaction and filter off the solid K₂CO₃.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the final product. Further purification by chromatography may be performed if necessary.

G A Dissolve Bromo-Phenol in Acetone B Add K2CO3 (2.0 eq) A->B C Add Benzyl Bromide (1.1 eq) B->C D Heat to Reflux C->D E Filter Solids D->E F Concentrate & Purify E->F G Isolated Product F->G

Caption: Workflow for the O-alkylation (Williamson ether synthesis).

Building BlockReaction Time (h)Isolated Yield (%)
This compound 295%
4-Bromo-2-fluoro-5-methylphenol 296%
5-Bromo-2-chloro-4-methylphenol 2.594%
5-Bromo-4-methylphenol 680%

Causality Insight: The results directly correlate with the pKa values. The ortho-halogenated phenols are more acidic, meaning the phenoxide anion (the active nucleophile) is formed more readily under the basic conditions provided by K₂CO₃. This leads to significantly faster reaction rates and higher yields compared to the less acidic 5-Bromo-4-methylphenol, which requires more forcing conditions or a stronger base to deprotonate effectively.

Analysis and Discussion: Interpreting the Results

This comparative analysis demonstrates that the choice between these building blocks is not trivial and has clear consequences for synthetic outcomes.

  • Electronic Effects of the Ortho-Halogen: The presence of an ortho-fluoro or ortho-chloro group is highly beneficial for O-alkylation reactions, as it increases the acidity of the phenol. In palladium-catalyzed cross-coupling, these electron-withdrawing groups also appear to facilitate the oxidative addition step, leading to faster Suzuki couplings.

  • Steric Considerations: Steric hindrance is a critical factor in reactions involving coordination to a metal center, as seen in the Buchwald-Hartwig amination. The larger chlorine atom significantly hinders the reaction compared to the smaller fluorine atom, making This compound a superior choice when bulky ligands or coupling partners are involved.

  • Implications for Synthetic Strategy:

    • For rapid C-C and C-O bond formation , this compound and its chloro-analog are excellent choices, outperforming the non-halogenated version.

    • When planning C-N couplings , especially where steric hindrance could be a concern, this compound is demonstrably superior to its ortho-chloro counterpart.

    • The positional isomer, 4-Bromo-2-fluoro-5-methylphenol , behaves very similarly to the title compound, suggesting that for these specific transformations, the relative positions of the methyl and bromo groups have a less pronounced effect than the presence and nature of the ortho-halogen.

Conclusion: Selecting the Right Tool for the Job

This compound emerges as a highly versatile and efficient building block. Its ortho-fluoro group provides a favorable balance of electronic activation and minimal steric hindrance. It accelerates key synthetic transformations like O-alkylation and Suzuki coupling while maintaining high efficiency in sterically sensitive reactions like the Buchwald-Hartwig amination.

While analogs like 5-bromo-2-chloro-4-methylphenol may offer slightly faster rates in Suzuki couplings, this advantage is offset by a significant steric penalty in C-N bond forming reactions. For researchers seeking a robust, predictable, and broadly applicable scaffold for the synthesis of complex, fluorinated molecules, this compound represents a superior and strategically sound choice. This guide provides the foundational data and rationale to confidently incorporate this valuable building block into next-generation drug discovery programs.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 5-Bromo-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and specialized chemical compounds. 5-Bromo-2-fluoro-4-methylphenol, a halogenated phenol derivative, is one such compound that requires meticulous handling, not only during its use in experiments but also through its final disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and our collective professional responsibility.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The procedures outlined here are synthesized from established regulatory standards and field-proven best practices to ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Immediate Safety

Anticipated Hazard Profile:

Hazard ClassDescriptionRecommended Immediate Actions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid creating dust. Do not breathe dust, fume, gas, mist, vapors, or spray.[2][3][4]
Skin Irritation/Corrosion Causes skin irritation.[2][4] Halogenated phenols can cause severe burns.Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4]Wear appropriate protective eyeglasses or chemical safety goggles.[2][3][4]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3][4]Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[3]

Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[4]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a hazardous waste, specifically as a halogenated organic compound.[5][6] The following workflow ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Waste Segregation

The cardinal rule of chemical waste management is proper segregation.[8][9] This is not only for safety, preventing unintended reactions, but also for cost-effective and environmentally sound disposal.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Causality: this compound contains both bromine and fluorine. Halogenated waste streams are typically incinerated at high temperatures to ensure complete destruction and to scrub acidic gases (like HBr and HF) from the exhaust. Mixing this waste with non-halogenated solvents complicates and increases the cost of disposal.[10] Never mix halogenated waste with other waste categories like acids, bases, or oxidizers.[9]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Action: Select a container that is chemically compatible with halogenated phenols (a high-density polyethylene or glass container is recommended) and has a secure, leak-proof screw cap.[8]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[10] Use a standardized hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume

    • The date accumulation started

    • The associated hazards (e.g., Toxic, Irritant)

Step 3: Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[8]

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be a secondary containment bin (such as a spill tray) to prevent the spread of material in case of a leak.[9]

  • Best Practice: Keep waste containers closed at all times except when adding waste.[11][12] This prevents the release of vapors and potential spills. Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[5]

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with this compound are also considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, and absorbent pads used for cleaning up small spills. These items should be collected in a separate, clearly labeled bag or container for "Solid Halogenated Organic Waste."[13][14]

  • Empty Containers: The original product container is not truly empty until it has been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[12] After rinsing, deface the original label and dispose of the container as regular solid waste, unless your institutional policy dictates otherwise.[12]

Step 5: Arranging for Pickup and Disposal

Laboratory personnel are responsible for the waste until it is collected by trained EHS staff or a licensed hazardous waste contractor.

  • Action: Once a waste container is full, or if the research project is complete, submit a chemical waste pickup request through your institution's EHS portal.

  • Regulatory Trust: This final step completes the "cradle-to-grave" responsibility for hazardous waste generators.[15] Documenting the waste transfer ensures a clear chain of custody and that the waste will be transported, treated, and disposed of in compliance with all federal and state regulations.[16]

The logical flow for making disposal decisions can be visualized as follows:

Caption: Decision workflow for proper disposal of this compound waste.

Part 3: Emergency Procedures for Spills

Even with meticulous care, spills can occur. A prepared response is critical to mitigate exposure and environmental contamination.

  • Small Spills (manageable by lab personnel):

    • Alert Personnel: Immediately notify others in the vicinity.

    • Isolate the Area: Restrict access to the spill area.

    • Don PPE: Ensure you are wearing the full, appropriate PPE.

    • Containment: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Do not use combustible materials like paper towels.

    • Collection: Carefully sweep up the absorbed material and place it in a designated container for hazardous waste disposal.

    • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (unmanageable by lab personnel):

    • Evacuate: Immediately evacuate the laboratory.

    • Isolate: Close the doors to the lab and prevent re-entry.

    • Notify: Contact your institution's EHS emergency line and provide details about the chemical spilled and the location.

    • Await Response: Do not attempt to clean up a large spill yourself. Await the arrival of the trained emergency response team.

All materials used in spill cleanup must be disposed of as hazardous waste.[12]

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and ensure that your groundbreaking research does not come at the cost of environmental health or regulatory compliance.

References

Mastering the Safe Handling of 5-Bromo-2-fluoro-4-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the promise of novel compounds like 5-Bromo-2-fluoro-4-methylphenol in advancing drug development is significant. However, harnessing its potential begins with a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this halogenated phenol, ensuring the protection of laboratory personnel and the integrity of your research. Our approach moves beyond a simple checklist, delving into the rationale behind each safety protocol to build a culture of informed caution.

Hazard Profile: Understanding the Risks

This compound is a substituted aromatic compound with a hazard profile that demands meticulous attention to safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.[1][2]

A comprehensive understanding of these risks is the first line of defense against accidental exposure. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS CategoryPotential Effects
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1][2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1]

It is crucial to recognize that, like other phenols, this compound can be readily absorbed through the skin and may have anesthetic properties, potentially delaying the recognition of exposure.[3][4][5] Even seemingly minor skin contact can lead to systemic toxicity.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following provides a detailed breakdown of the required PPE, explaining the "why" behind each selection.

Eye and Face Protection:
  • Requirement: Chemical safety goggles and a full-face shield.

  • Rationale: The serious eye irritation classification necessitates robust protection against splashes and vapors.[1] Standard safety glasses are insufficient. A face shield provides an additional layer of protection for the entire face.

Skin and Body Protection:
  • Requirement: A chemical-resistant lab coat and, for larger quantities or splash-prone procedures, a chemically resistant apron.

  • Rationale: This protects your clothing and underlying skin from contamination. All lab coats should be buttoned completely.[7]

Hand Protection:
  • Requirement: Double-gloving with compatible chemical-resistant gloves.

Respiratory Protection:
  • Requirement: All handling of this compound should be conducted within a certified chemical fume hood.

  • Rationale: The "harmful if inhaled" classification makes respiratory exposure a significant concern.[2] A properly functioning fume hood is the primary engineering control to mitigate this risk.[6][8] If work outside of a fume hood is unavoidable, a comprehensive risk assessment must be performed by an environmental health and safety professional to determine the appropriate respiratory protection.[8]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount for minimizing exposure risks. The following diagrams and protocols outline the essential steps for handling and disposing of this compound.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS and SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_aliquot Aliquot Chemical in Fume Hood prep_hood->handle_aliquot handle_reaction Perform Reaction at Lowest Sash Height handle_aliquot->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Policy cleanup_waste->cleanup_dispose

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and any lab-specific Standard Operating Procedures (SOPs).[6]

    • Don all required PPE as outlined in the section above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[7]

  • Handling:

    • Conduct all manipulations of this compound within the fume hood to minimize inhalation of vapors.[6][8]

    • Keep the container of the chemical closed when not in use.

    • Use appropriate tools, such as spatulas or powder funnels, to handle the solid and avoid generating dust.

  • Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and forearms thoroughly after completing work and before leaving the laboratory.[9]

Disposal Protocol:

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8]

  • Labeling: Use a designated, properly labeled hazardous waste container. The label should clearly identify the contents, including "this compound."

  • Disposal: Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[10]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] For phenol exposures, it is often recommended to wipe the skin with polyethylene glycol (PEG-300 or PEG-400) if available, as this can help to reduce absorption.[4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response Workflow:

cluster_response Immediate Actions cluster_cleanup Cleanup spill Spill Occurs alert Alert Colleagues and Secure Area spill->alert don_ppe Don Appropriate PPE alert->don_ppe absorb Cover with Inert Absorbent Material don_ppe->absorb collect Collect and Place in Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose dispose decontaminate->dispose Follow Hazardous Waste Disposal Protocol

Caption: A workflow for responding to a this compound spill.

By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while prioritizing the well-being of your team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.